5-Chloro-2-methylindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVWAXJXPRYUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148067 | |
| Record name | 5-Chloro-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-35-0 | |
| Record name | 5-Chloro-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1075-35-0 | |
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| Record name | 5-Chloro-2-methylindole | |
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| Record name | 5-chloro-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-CHLORO-2-METHYLINDOLE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methylindole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5-Chloro-2-methylindole. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways.
Core Chemical and Physical Properties
This compound is a halogenated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The introduction of a chlorine atom at the 5-position and a methyl group at the 2-position significantly influences its physicochemical and biological properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClN | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Melting Point | 113.0-119.0 °C | [1] |
| Physical Appearance | Light pink to beige-pale brown or pale orange to pale brown crystalline powder. | [1][2][3] |
| IUPAC Name | 5-chloro-2-methyl-1H-indole | [1][4] |
| SMILES | CC1=CC2=C(N1)C=CC(=C2)Cl | |
| InChI Key | WUVWAXJXPRYUME-UHFFFAOYSA-N | [4] |
Structural Information
The structure of this compound is characterized by a bicyclic system consisting of a fused benzene and pyrrole ring. The chlorine atom is attached to the 5-position of the benzene ring, and the methyl group is at the 2-position of the pyrrole ring.
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a widely employed and robust method for the preparation of indole derivatives. The synthesis of this compound typically involves the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with acetone.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., Zinc Chloride, Polyphosphoric Acid)
-
Solvent (e.g., Ethanol, Toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents).
-
Addition of Reagents: Add the solvent (e.g., ethanol) to the flask, followed by the dropwise addition of acetone (1.1 equivalents) while stirring.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as the N-H bond and aromatic C-H bonds.
Biological Activity and Signaling Pathways
Derivatives of 5-chloro-indole have garnered significant interest in drug discovery, particularly in oncology, due to their ability to modulate key signaling pathways.
Inhibition of the EGFR/BRAF Signaling Pathway
Several 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[5][6][7][8] These pathways are crucial for cell proliferation and survival, and their dysregulation is a hallmark of many cancers. The diagram below illustrates the points of inhibition by 5-chloro-indole derivatives.
Effect on Serotonin Levels
2-Methyl-5-chloroindole has been shown to depress serotonin levels in the brainstem and telencephalon.[2] While the precise mechanism of this depletion is not fully elucidated, it is known that various indole derivatives can interact with serotonin receptors and metabolic pathways. The following diagram provides a high-level overview of the serotonin synthesis pathway and a hypothetical point of modulation.
Generalized Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and subsequent in vitro evaluation of novel 5-chloro-indole derivatives for anticancer activity.
References
- 1. chembk.com [chembk.com]
- 2. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin and the Brain | Cornell Undergraduate Research Journal [journals.library.cornell.edu]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylindole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methylindole, a key intermediate in the development of various pharmaceutical compounds. The core of this guide focuses on the Fischer indole synthesis, a robust and widely utilized method for the preparation of indole derivatives. This document details the reaction mechanism, experimental protocols, and key data presented in a clear and accessible format for laboratory professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of the indole ring allows for the fine-tuning of pharmacological activity. This compound, in particular, serves as a crucial building block for the synthesis of compounds with diverse biological activities. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the construction of the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.
Reaction Scheme and Mechanism
The synthesis of this compound via the Fischer indole synthesis proceeds through the reaction of (4-chlorophenyl)hydrazine with acetone in the presence of an acid catalyst.
Overall Reaction:
(4-chlorophenyl)hydrazine + Acetone --(Acid Catalyst)--> this compound + NH₃ + H₂O
The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations:
-
Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-chlorophenyl)hydrazine and acetone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: This key step involves a concerted pericyclic rearrangement of the protonated enamine, leading to the formation of a new carbon-carbon bond and the cleavage of the N-N bond.
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable aromatic indole ring of this compound.
Data Presentation
Physical and Chemical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| (4-chlorophenyl)hydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.05 | 216 (dec.) | - | 1073-70-7 |
| Acetone | C₃H₆O | 58.08 | -94.9 | Colorless liquid | 67-64-1 |
| This compound | C₉H₈ClN | 165.62 | 64-64.5 | Light pink to beige-pale brown crystalline powder.[2] | 1075-35-0 |
Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Chemical shifts (δ) are dependent on the solvent used. Protons on the aromatic ring will be influenced by the chloro and methyl substituents. The N-H proton typically appears as a broad singlet in the downfield region. |
| ¹³C NMR | The spectrum will show characteristic peaks for the nine carbon atoms, with the carbon bearing the chlorine atom and the carbons of the indole ring having distinct chemical shifts. |
| IR (KBr) | ~3350 cm⁻¹ (N-H stretch). |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 165, corresponding to the molecular weight of this compound.[1] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the Fischer indole synthesis. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials and Reagents
-
(4-chlorophenyl)hydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
One-Pot Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and the chosen acid catalyst.
-
Addition of Reagents: Add the solvent (if applicable) to the flask, followed by the dropwise addition of acetone (1.1 equivalents) while stirring.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a solvent, remove it under reduced pressure.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as cyclohexane to yield pure this compound.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the Fischer Indole Synthesis for this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Guide: Physicochemical Properties of 5-Chloro-2-methylindole (CAS 1075-35-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for 5-Chloro-2-methylindole (CAS RN: 1075-35-0). The information is structured for clarity and ease of comparison, with detailed experimental protocols and workflow visualizations to support laboratory research and drug development activities.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent the most consistently reported data.
General and Physical Properties
| Property | Value | Source |
| CAS Registry Number | 1075-35-0 | N/A |
| Molecular Formula | C₉H₈ClN | N/A |
| Molecular Weight | 165.62 g/mol | N/A |
| Appearance | Light pink to beige-pale brown crystalline powder | [1] |
| Melting Point | 112-118 °C | [1] |
| Boiling Point | 140 °C at 0.1 mmHg | [1] |
Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 |
| FT-IR (KBr pellet) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching, and C=C aromatic ring stretching are expected. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 165, with a characteristic isotopic peak at M+2 due to the presence of chlorine. |
Solubility, Partition Coefficient, and Acidity
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and information gathered from various scientific resources.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder and tapped gently to pack the solid into the sealed end, filling it to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To elucidate the molecular structure of this compound, ¹H and ¹³C NMR spectra are acquired.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired using a pulse program with appropriate parameters for spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. The chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
Protocol (KBr Pellet Method):
-
Sample Preparation: A few milligrams of this compound are thoroughly ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded over a suitable wavelength range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
Protocol (GC-MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized. The mass spectrum is scanned over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern, which can provide structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should result in a characteristic M+2 peak.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
References
Spectroscopic Profile of 5-Chloro-2-methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the spectroscopic data for 5-Chloro-2-methylindole, a halogenated indole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible dataset, this document summarizes the available experimental data and provides predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Spectroscopic Data Summary
The following tables present the available and expected spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ) ppm (Solvent: CCl₄) | Multiplicity |
| NH | 2.42 | s (singlet) |
| Aromatic H | 2.52 and 3.15 | m (multiplet) |
| CH₃ | Data not available | Expected: s (singlet) |
Note: The available proton NMR data is limited and does not provide a complete assignment of the aromatic protons.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ) ppm |
| C2 | ~135 |
| C3 | ~100 |
| C3a | ~128 |
| C4 | ~121 |
| C5 | ~125 |
| C6 | ~120 |
| C7 | ~110 |
| C7a | ~134 |
| CH₃ | ~13 |
Note: No experimental ¹³C NMR data for this compound was found in the public domain. The chemical shifts are predicted based on the analysis of similar indole derivatives.
Table 3: IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) (Technique: KBr) |
| N-H Stretch | 3350 |
Note: This data is from a single reported spectrum.[1] A comprehensive list of IR peaks is not publicly available. Other expected peaks include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.
Table 4: Mass Spectrometry Data
| Ion | m/z | Notes |
| [M]⁺ | 165/167 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| [M-CH₃]⁺ | 150/152 | Loss of a methyl group. |
| [M-Cl]⁺ | 130 | Loss of a chlorine atom. |
Note: While mass spectrometry data for this compound is available on spectral databases, the detailed fragmentation pattern is not publicly accessible.[2] The m/z values presented are predicted based on the structure and common fragmentation pathways of indole derivatives.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.
Mass Spectrometry (MS)
A dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
The Multifaceted Biological Activities of Substituted 2-Methylindoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its numerous derivatives, substituted 2-methylindoles have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of substituted 2-methylindoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and drug development in this area.
Anticancer Activity of Substituted 2-Methylindoles
Substituted 2-methylindoles have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, modulation of methyltransferase-like 3 (METTL3), and other cytotoxic effects. The following table summarizes the in vitro anticancer activity of selected 2-methylindole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Substituted 2-Methylindoles
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 2,6-di-substituted indole derivative (16e) | METTL3 | 0.49 ± 0.30 nM | [1] |
| 2,5-disubstituted indole derivative (3b) | A549 (Lung cancer) | 0.48 ± 0.15 μM | [2] |
| 2,5-disubstituted indole derivative (2c) | HepG2 (Liver cancer) | 13.21 ± 0.30 μM | [2] |
| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 1) | MCF-7 (Breast cancer) | 27 μM | [3] |
| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 3) | MCF-7 (Breast cancer) | 35 μM | [3] |
| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole (Compound 9) | MCF-7 (Breast cancer) | 32 μM | [3] |
| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole (Compound 10) | MCF-7 (Breast cancer) | 31 μM | [3] |
| 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide (5c) | Murine leukemia (L1210) & Human T-lymphocyte (CEM) | 1.9–4.4 μM | [4] |
Key Signaling Pathways in Anticancer Activity
1. Inhibition of Tubulin Polymerization:
Certain 2-methylindole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. By inhibiting the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.
Caption: Inhibition of tubulin polymerization by 2-methylindole derivatives.
2. METTL3 Inhibition:
METTL3 is an RNA methyltransferase that plays a crucial role in cancer development. Inhibition of METTL3 by specific 2-methylindole derivatives can lead to reduced m6A RNA methylation, which in turn downregulates the expression of oncogenes like c-MYC and BCL2, ultimately inducing apoptosis in cancer cells.[1]
Caption: METTL3 inhibition pathway by substituted 2-methylindoles.
Antimicrobial Activity of Substituted 2-Methylindoles
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 2-methylindoles have demonstrated promising activity against a range of bacteria and fungi. Their mechanisms of action can include the inhibition of essential enzymes and the disruption of bacterial efflux pumps.
Table 2: Antimicrobial Activity of Substituted 2-Methylindoles
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| 2-Arylindole (4k) | Bacillus subtilis ATCC 6633 | 15.6 | [5] |
| 2-Arylindole (4k) | Salmonella typhi ATCC 19430 | 15.6 | [5] |
| 2-Arylindole (4j) | Salmonella typhi ATCC 19430 | 15.6 | [5] |
| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | [6] |
| Indole derivatives | Various microorganisms | 3.125-50 | [7] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3ao, 3aq) | Staphylococci | < 1 | [8] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa, 3ad) | Staphylococci | 3.9–7.8 | [8] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 | [8] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 | [8] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 | [8] |
Key Mechanisms in Antimicrobial Activity
1. Inhibition of NorA Efflux Pump in MRSA:
The NorA efflux pump is a major contributor to antibiotic resistance in Staphylococcus aureus, including MRSA. Certain 2-methylindole derivatives can inhibit this pump, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.
Caption: Inhibition of the NorA efflux pump by 2-methylindoles.
Anti-inflammatory Activity of Substituted 2-Methylindoles
Chronic inflammation is implicated in a variety of diseases. Substituted 2-methylindoles have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.
Table 3: Anti-inflammatory Activity of Substituted 2-Methylindoles
| Compound/Derivative | Assay | Activity | Reference |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4b) | In vitro COX-2 inhibition | IC50 = 0.11 µM | [9] |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4f) | In vitro COX-2 inhibition | IC50 = 0.15 µM | [9] |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4d) | In vitro COX-2 inhibition | IC50 = 0.17 µM | [9] |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4a) | In vitro COX-2 inhibition | IC50 = 0.18 µM | [9] |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4c) | In vitro COX-2 inhibition | IC50 = 0.20 µM | [9] |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4e) | In vitro COX-2 inhibition | IC50 = 0.28 µM | [9] |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4b) | Carrageenan-induced rat paw edema (6h) | 93.7% inhibition | [9] |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4f) | Carrageenan-induced rat paw edema (6h) | 90.7% inhibition | [9] |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4d) | Carrageenan-induced rat paw edema (6h) | 85.1% inhibition | [9] |
| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) | Acetic acid-induced nociception | 63.1% reduction in writhing | [10] |
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) | Acetic acid-induced nociception | 52.1% reduction in writhing | [10] |
Key Signaling Pathways in Anti-inflammatory Activity
1. COX-2 Inhibition Pathway:
Inflammatory stimuli trigger the expression of COX-2, which converts arachidonic acid into prostaglandins (e.g., PGE2). These prostaglandins are key mediators of inflammation. Substituted 2-methylindoles can selectively inhibit COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.
Caption: COX-2 inhibition pathway by substituted 2-methylindoles.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.[4][7][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted 2-methylindole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform serial two-fold dilutions of the substituted 2-methylindole derivatives in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Disk Diffusion Method
This is a qualitative method to assess the antimicrobial activity of a compound.[13][14]
Procedure:
-
Prepare Agar Plates: Prepare Mueller-Hinton agar plates.
-
Inoculate Plates: Evenly spread a standardized microbial suspension over the surface of the agar plates.
-
Apply Disks: Place sterile paper disks impregnated with a known concentration of the substituted 2-methylindole derivative onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Anti-inflammatory Activity
Carrageenan-Induced Rat Paw Edema Assay
This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.[2][15][16]
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the substituted 2-methylindole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
Substituted 2-methylindoles represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The data and methodologies presented in this guide aim to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. apec.org [apec.org]
- 14. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-2-methylindole Derivatives and Analogs for Drug Discovery Professionals
The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its halogenated derivatives, the 5-chloro-indole moiety has garnered significant attention as a promising pharmacophore, exhibiting a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 5-chloro-2-methylindole derivatives and their analogs, with a particular focus on their development as anticancer and antithrombotic agents.
Core Synthesis and Derivatization Strategies
The synthetic accessibility of the 5-chloro-indole scaffold is a key factor driving its exploration in drug discovery, allowing for extensive structure-activity relationship (SAR) studies.[1]
1. Fischer Indole Synthesis of the Core Structure
A foundational and widely used method for constructing the 5-chloroindole core is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2]
Experimental Protocol: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.[2]
-
Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.[2]
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[2]
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[2]
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.[2]
Alternative Synthetic Routes
Other notable methods for synthesizing the 5-chloroindole core include:
-
Halogen-Halogen Exchange: A commercially viable method involves a halogen-halogen exchange reaction from 5-bromoindole using cuprous chloride in an aprotic solvent like N-methyl-2-pyrrolidone, which has been shown to produce good yields.[1][4]
-
Multi-step Synthesis from Indoline: This approach begins with the acylation of indoline, followed by chlorination to form 1-acyl-5-chloroindoline. Subsequent saponification and dehydrogenation yield 5-chloroindole.[4]
2. Derivatization of the 5-Chloroindole Core
The 5-chloroindole core can be readily derivatized to generate a diverse library of compounds with potential therapeutic activities.[2] A common strategy involves substitution at the N1, C2, and C3 positions of the indole ring.
Experimental Protocol: Synthesis of Ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates [2]
-
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.[2]
-
After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes, followed by stirring for an additional 30 minutes at room temperature.[2]
-
Water is added, and the reaction mixture is concentrated under reduced pressure.[2]
-
The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.[2]
-
The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product as a white solid.[2]
Generalized synthetic workflow for 5-chloroindole derivatives.
Biological Activity and Therapeutic Potential
This compound derivatives have demonstrated a wide array of biological activities, with significant potential in oncology and thrombosis.
1. Anticancer Activity
The introduction of a chlorine atom at the 5-position of the indole scaffold has been shown to enhance the anticancer properties of these molecules.[2]
-
Kinase Inhibition: A primary mechanism of action for many 5-chloro-indole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[5] Notably, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases.[5] The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation of downstream substrates, thereby blocking signal transduction cascades that drive tumor cell proliferation and survival.[1] This ultimately leads to the induction of apoptosis and inhibition of tumor growth.[1]
EGFR/BRAF signaling pathway and inhibitor targets.
-
Antiproliferative Activity: Several 5-chloro-indole-2-carboxylate derivatives have shown potent antiproliferative activity against various cancer cell lines.[6] For instance, certain compounds have demonstrated greater efficacy than the established drug erlotinib against the MCF-7 breast cancer cell line.[6]
2. Antithrombotic Activity
Derivatives of 5-chloroindole have been identified as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[7] This makes them promising candidates for the development of oral anticoagulants for the prevention and treatment of thromboembolic diseases.[7][8]
3. Other Biological Activities
Indole derivatives, in general, have been investigated for a wide range of other biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[9]
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activity of selected 5-chloro-indole derivatives against key kinase targets and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line(s) | GI50 (nM) | Reference |
| 3e | EGFR | 68 | Multiple | 29 - 78 | [5] |
| BRAF V600E | More potent than Erlotinib | [5] | |||
| 3b | EGFR T790M | Selective (8-fold vs WT) | MCF-7 | 32 | [5][6] |
| 5f | EGFR WT | 68 - 85 | Multiple | 29 | [5] |
| EGFR T790M | 9.5 | [5] | |||
| 5g | EGFR WT | 68 - 85 | Multiple | 31 | [5] |
| EGFR T790M | 11.9 | [5] |
Experimental Protocols for Biological Evaluation
1. In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay widely used to assess cell viability and determine the cytotoxic effects of compounds on cancer cell lines.[2]
Protocol: Determination of IC50 using MTT Assay [2][5]
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[2][5]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[2]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals formed by viable cells.[5]
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition versus the log of the compound concentration.[1]
Workflow for in vitro anticancer activity evaluation.
2. Kinase Inhibition Assay
This protocol outlines a common method for quantifying the potency of a compound as a kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) [1][5]
-
Preparation: Prepare serial dilutions of the 5-chloroindole derivative in DMSO.[5]
-
Reaction Setup: In a 96-well plate, add the recombinant human kinase (e.g., EGFR, BRAF), a kinase-specific substrate peptide, and the compound at various concentrations in an appropriate assay buffer.[5]
-
Initiation: Initiate the kinase reaction by adding ATP.[5]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[5]
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[1][5]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[1]
Pharmacokinetics and Drug Development Considerations
While many 5-chloroindole derivatives show promising in vitro activity, their successful development into therapeutic agents depends on their pharmacokinetic properties.
-
Oral Bioavailability: A significant challenge in drug development is achieving good oral bioavailability. For some early Factor Xa inhibitors with strongly basic groups, oral bioavailability was poor.[8] The design of non-basic 5-chloroindole derivatives has been a strategy to improve this parameter.[7][8]
-
Metabolism: The metabolic fate of these compounds is a critical consideration. For example, 5-chloro-2'-deoxycytidine is rapidly converted to 5-chloro-2'-deoxyuridine by cytidine deaminase.[10] Understanding these metabolic pathways is essential for optimizing dosing regimens and predicting potential drug-drug interactions.
-
Half-Life: The plasma half-life of a drug influences its dosing frequency. Some 5-chloro derivatives have been found to have a short half-life, which may necessitate co-administration with metabolic inhibitors to achieve sustained therapeutic concentrations.[10]
Conclusion
This compound derivatives and their analogs represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and anticoagulation.[1] Their synthetic tractability allows for extensive optimization of their biological activity and pharmacokinetic profiles.[1] Future research in this area will likely focus on the discovery of novel molecular targets, the development of more selective and potent inhibitors, and the advancement of the most promising candidates through preclinical and clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Chloro-2-Methyl-3-phenyl-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylindole is a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key component in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of key chemical and biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, handling, and application of this compound and its derivatives.
Chemical and Physical Properties
This compound is a light pink to beige or pale brown crystalline powder at room temperature.[1][2] The presence of the chloro-substituent at the C5 position and the methyl group at the C2 position significantly influences its electronic properties, reactivity, and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈ClN | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| CAS Number | 1075-35-0 | [3] |
| Appearance | Light pink to beige-pale brown crystalline powder | [1][2] |
| Melting Point | 64-64.5 °C | [2] |
| Solubility | Insoluble in water, soluble in alcohol. | [4] |
| Purity | Typically >98% (GC) | [5] |
Stability Profile
The stability of this compound is a critical consideration for its synthesis, storage, and application in drug development. Like many indole derivatives, its stability is significantly influenced by pH, light, and oxidizing agents.
pH Stability
The indole nucleus is generally more stable under basic to neutral conditions compared to acidic conditions.[6][7]
-
Acidic Conditions: In the presence of strong acids, the electron-rich indole ring is susceptible to protonation, primarily at the C3 position. This leads to the formation of a resonance-stabilized indoleninium cation, which is a highly reactive intermediate. This intermediate can then undergo dimerization or polymerization, leading to degradation of the compound.[6] The chloro-substituent at the C5 position is an electron-withdrawing group, which slightly reduces the electron density of the benzene portion of the ring system but has a minimal effect on the reactivity of the pyrrole ring where acid-catalyzed degradation is initiated.[6]
-
Basic Conditions: Under basic conditions, the primary interaction is the deprotonation of the nitrogen atom (N1) of the pyrrole ring, forming an indolyl anion.[6] This anion is resonance-stabilized and generally less prone to degradation than the indoleninium cation formed in acidic media.[6] Significant degradation is not typically expected unless harsh basic conditions (high pH and high temperature) are applied.[6]
Photostability and Oxidative Stability
This compound is sensitive to light and air.[7] Exposure to light can cause degradation, and it is incompatible with strong oxidizing agents.[7] Therefore, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry place.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10] While specific quantitative data for this compound is not extensively available in the public domain, a general protocol for conducting such studies is provided below.
Table 2: General Conditions for Forced Degradation Studies of this compound
| Condition | Reagent/Stress | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Solid State | 80 °C | 48 hours |
| Photolytic | Solution | ICH Q1B guidelines | - |
This table provides general conditions based on protocols for similar indole derivatives and may require optimization.[7]
Workflow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Chemical Reactivity and Synthesis
The indole ring is a π-excessive system, making it highly reactive towards electrophiles, particularly at the C3 position. The presence of the methyl group at C2 and the chloro group at C5 modifies this reactivity.
Electrophilic Aromatic Substitution
The most common site for electrophilic attack on the this compound nucleus is the C3 position. If the C3 position is blocked, substitution may occur at other positions on the pyrrole or benzene ring.
-
Halogenation: The halogenation of indoles without substituents at the C2 and C3 positions is not extensively studied and is often limited to chlorination.[11] Enzymatic halogenation has been shown to be effective for various indole derivatives.[11]
-
Nitration: Nitration of 2-methylindole in concentrated sulfuric acid typically yields the 5-nitro derivative.[12]
-
Friedel-Crafts Acylation: Indoles can be acylated at the 3-position with acyl chlorides in the presence of a Lewis acid like diethylaluminum chloride.[13][14] This reaction proceeds under mild conditions and is applicable to indoles with various functional groups without the need for N-H protection.[13]
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position of indoles using a Vilsmeier reagent (e.g., POCl₃ and DMF).[5][15]
Workflow for Electrophilic Substitution
Caption: General mechanism of electrophilic substitution at the C3 position.
N-Alkylation
The nitrogen of the indole ring can be alkylated under basic conditions. The indole is first deprotonated with a base like sodium hydride or potassium hydroxide to form the corresponding anion, which then acts as a nucleophile to attack an alkylating agent.[16]
Synthesis
The most common method for synthesizing 2,5-disubstituted indoles is the Fischer indole synthesis.[17] This involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[17]
Table 3: Reactivity of this compound - Illustrative Reactions
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Synthesis (Reductive Cyclization) | 5-Chloro-2-nitrophenylacetone, CO, [CpFe(CO)₂]₂, Toluene, 120 °C, 5 h | This compound | 94 | [3] |
| Synthesis (from N-chloro-4-chloroaniline) | N-chloro-4-chloroaniline, methylthioacetone | This compound | 72 | [2] |
| Nitration (of 2-methylindole) | Conc. H₂SO₄, HNO₃ | 2-Methyl-5-nitroindole | 84 | [12] |
| Acylation (of N-methylindole) | Benzoyl chloride, DBN, CH₂Cl₂ | 3-Benzoyl-N-methylindole | 65 | [18] |
Experimental Protocols
-
Reaction Setup: In a 100 mL stainless steel autoclave, add 1.09 g (5.1 mmol) of 5-chloro-2-nitrophenylacetone, 72 mg (4 mol%) of cyclopentadienyl ferric dicarbonyl dimer (catalyst), and 40 g of toluene (solvent).
-
Inert Atmosphere: Protect the system with nitrogen by displacing the atmosphere in the reactor three times with nitrogen gas (10 kgf/cm² each time).
-
Reaction: Inject carbon monoxide gas to a pressure of 30 kgf/cm². Stir the reaction mixture at 120 °C for 5 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Confirm the complete conversion of the starting material by liquid chromatography. Post-treat the reaction mixture and purify by silica gel column chromatography to afford this compound.
-
Reaction Setup: To a solution of the indole in CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add diethylaluminum chloride (1.0 M in hexanes) dropwise.
-
Addition of Acyl Chloride: After stirring for 20 minutes, add a solution of the acyl chloride in CH₂Cl₂ dropwise.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with aqueous NaHCO₃. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Synthesis Workflow: Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis of this compound.
Biological Activity
This compound and its parent compound, 5-chloroindole, have been identified as positive allosteric modulators (PAMs) of the 5-HT₃ receptor.[19][20] The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting.[21]
Mechanism of Action at the 5-HT₃ Receptor
As a PAM, 5-chloroindole potentiates the response of the 5-HT₃ receptor to its endogenous agonist, serotonin (5-HT), as well as other partial agonists.[19][20] It has been shown to increase the apparent affinity of 5-HT for the receptor and can reactivate desensitized receptors.[19][20] This modulation of the 5-HT₃ receptor suggests potential therapeutic applications for 5-chloroindole derivatives.
Signaling Pathway of 5-HT₃ Receptor Modulation
Caption: Positive allosteric modulation of the 5-HT₃ receptor by this compound.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
Table 4: Key Spectroscopic Features of this compound
| Technique | Key Peaks/Signals and Interpretation | Reference(s) |
| ¹H NMR | - Broad singlet for N-H proton (δ ~8.0-12.0 ppm)- Signals for aromatic protons influenced by the chloro and methyl groups.- Singlet for the C2-methyl protons. | [22] |
| ¹³C NMR | - Characteristic shifts for the indole ring carbons.- C2 resonates around δ 125 ppm, and C3 is more shielded (~δ 102 ppm).- C5 attached to chlorine appears around δ 125 ppm. | [22] |
| IR (KBr) | - N-H stretching band around 3350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. | [2][5] |
| Mass Spec (GC-MS) | - Molecular ion peak (M⁺) at m/z 165.- Fragmentation pattern consistent with the indole structure. | [23][24][25] |
Conclusion
This compound is a versatile heterocyclic compound with a well-defined reactivity and stability profile. Its susceptibility to electrophilic substitution at the C3 position and the ability to undergo N-alkylation make it a valuable building block in organic synthesis. While generally stable, its sensitivity to strong acids, light, and oxidizing agents necessitates careful handling and storage. The role of its derivatives as positive allosteric modulators of the 5-HT₃ receptor highlights its potential in drug discovery and development. This guide provides a foundational understanding of the chemical and biological properties of this compound to aid researchers in its effective utilization.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 1075-35-0 [chemicalbook.com]
- 4. ovid.com [ovid.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijrpp.com [ijrpp.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 15. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Allosteric modulation of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. dev.spectrabase.com [dev.spectrabase.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemguide.co.uk [chemguide.co.uk]
Starting materials for 5-Chloro-2-methylindole synthesis
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylindole
For researchers, scientists, and professionals in drug development, the synthesis of substituted indoles such as this compound is a critical process. This indole derivative serves as a valuable building block in the creation of various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes, detailing the necessary starting materials, reagents, and reaction conditions.
Comparative Overview of Synthetic Routes
Several methods have been established for the synthesis of the indole nucleus. The choice of a particular route often depends on the availability of starting materials, desired substitution pattern, and scalability. The following table summarizes the key aspects of the most common methods for synthesizing this compound.
| Synthesis Method | Starting Materials | Key Reagents & Catalysts | Typical Reaction Conditions | Yield |
| Fischer Indole Synthesis | (4-chlorophenyl)hydrazine, Acetone | Brønsted acids (HCl, H₂SO₄, PPA, PTSA) or Lewis acids (ZnCl₂, BF₃, AlCl₃) | Elevated temperatures (80-150 °C), reaction times from hours to overnight.[1] Microwave-assisted synthesis can reduce reaction times.[1] | Good to excellent |
| Reductive Cyclization | 5-chloro-2-nitrophenylacetone | Cyclopentadienyl ferric dicarbonyl (dimer) as catalyst, Carbon monoxide | 120 °C for 5 hours in a stainless steel autoclave under pressure. | 94.0%[2] |
| Gassman Indole Synthesis | N-chloro-4-chloroaniline, Methylthioacetone | Not specified | Not specified | 72%[3] |
| Larock Indole Synthesis | o-haloanilines (e.g., o-chloroaniline), Internal alkynes | Palladium catalyst, Bulky phosphine ligands (e.g., P(t-Bu)₃), Base | 60–110 °C[4] | Often exceeds 80% on a gram scale.[4] |
| Bischler-Möhlau Indole Synthesis | ω-halogeno- or ω-hydroxy-ketones, Excess aniline | Typically harsh conditions, though milder methods with lithium bromide as a catalyst have been developed.[5][6] | High temperatures[7] | Often poor and unpredictable.[6] |
| Reissert Indole Synthesis | ortho-nitrotoluene, Diethyl oxalate | Potassium ethoxide, Zinc in acetic acid for reductive cyclization.[8][9] | Not specified | Variable |
| Baeyer-Emmerling Indole Synthesis | ortho-nitrocinnamic acid | Iron powder in a strongly basic solution.[10] | Not specified | Variable |
Experimental Protocols
The Fischer indole synthesis remains the most prevalent and versatile method for preparing this compound due to its reliability and broad applicability.[1][11]
Fischer Indole Synthesis of this compound
This protocol outlines the synthesis of this compound from (4-chlorophenyl)hydrazine and acetone.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., Zinc Chloride, Polyphosphoric acid, or p-Toluenesulfonic acid)
-
Solvent (e.g., Ethanol, Glacial acetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents).[1]
-
Addition of Reagents: Add the solvent (e.g., ethanol) to the flask, followed by the dropwise addition of acetone (1.1 equivalents) while stirring.[1]
-
Reaction: Heat the reaction mixture to reflux. The specific temperature will depend on the solvent used. Maintain the reflux for several hours and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.[1]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 times the volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][12]
Synthesis Workflows
The following diagrams illustrate the logical flow of the Fischer indole synthesis and a general troubleshooting workflow for low yields.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Decision tree for troubleshooting low synthesis yields.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1075-35-0 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Rising Potential of 5-Chloro-2-methylindole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its halogenated derivatives, 5-chloro-2-methylindole has emerged as a particularly valuable building block for the development of novel therapeutic agents. Its unique substitution pattern offers a handle for synthetic diversification and can significantly influence the biological activity of the resulting molecules. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this compound derivatives, with a focus on their promising role in anticancer therapy.
Synthetic Strategies for this compound Derivatives
The functionalization of the this compound core is crucial for developing a diverse library of bioactive compounds. Several synthetic methodologies have been employed to achieve this, with the Fischer indole synthesis being a foundational method for creating the core itself.[3]
Fischer Indole Synthesis of the 5-Chloroindole Core
A common route to 5-chloro-substituted indoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3]
Experimental Protocol: General Fischer Indole Synthesis of a 5-Chloro-2,3-dimethyl-1H-indole
Starting Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Butan-2-one
-
Ethanol or glacial acetic acid (solvent)
-
Concentrated sulfuric acid or polyphosphoric acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or glacial acetic acid).[3]
-
To the stirred solution, add a slight excess of butan-2-one.[3]
-
Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[3]
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
After completion, cool the reaction mixture and neutralize it with a suitable base.[3]
-
The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.[3]
Synthesis of Bioactive 5-Chloro-indole-2-carboxylate Derivatives
Further derivatization of the 5-chloroindole core can lead to compounds with potent biological activity. The following is a general method for the synthesis of ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates.
Experimental Protocol: Synthesis of Ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates
Starting Materials:
-
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
-
Selected amine
-
Absolute ethanol
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
3 M HCl
Procedure:
-
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.[3][4]
-
After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes, followed by stirring for an additional 30 minutes at room temperature.[3][4]
-
Water is added, and the reaction mixture is concentrated under reduced pressure.[3]
-
The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.[3][4]
-
The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product.[3][4]
Anticancer Activity of this compound Derivatives
Research has increasingly focused on the anticancer potential of 5-chloro-indole derivatives. These compounds have shown significant activity against various cancer cell lines, often by targeting key signaling pathways involved in cancer progression.[2][3]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro antiproliferative and enzyme inhibitory activities of a series of 5-chloro-indole-2-carboxylate derivatives.
| Compound | Panc-1 | HT-29 | A-549 | MCF-7 |
| 3a | - | - | - | <40 nM |
| 3b | - | - | - | 32 nM |
| 3e | - | - | - | - |
| 5f | 29 nM | 29 nM | 29 nM | 29 nM |
| Erlotinib | 33 nM | 33 nM | 33 nM | 40 nM |
GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth. Lower values indicate higher antiproliferative activity. Data for compounds 3a, 3b, and 3e are compared to Erlotinib's activity against MCF-7.[5]
| Compound | EGFRWT | EGFRT790M | BRAFV600E |
| 3a | 85 nM | N/A | 35 nM |
| 3b | 74 nM | N/A | 45 nM |
| 3e | 68 nM | 9.5 nM | 67 nM |
| Erlotinib | 80 nM | 60 nM | 60 nM |
| Vemurafenib | N/A | N/A | 30 nM |
IC₅₀ is the concentration of the compound that causes 50% inhibition of the target enzyme's activity. Lower values indicate more potent inhibition.[3][5]
| Activity | Target/Cell Line | EC₅₀ (µM) |
| DVL1 Binding Inhibition | - | 0.49 ± 0.11 |
| WNT Pathway Inhibition | HCT116 | 7.1 ± 0.6 |
EC₅₀ is the concentration of the compound that gives a half-maximal response. This data is for (S)-1 (RS4690), a 5-chloroindole derivative.[3]
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
The cytotoxic effects of synthesized 5-chloroindole derivatives are commonly evaluated using the MTT assay to determine cell viability.
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Erlotinib).[3]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[3]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[3]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.
Mechanism of Action: Targeting Key Signaling Pathways
5-Chloro-indole derivatives have been shown to exert their anticancer effects by modulating various cellular signaling pathways, with a significant focus on those implicated in cancer progression, such as the EGFR/BRAF pathway.[2][3] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade, which can lead to the induction of apoptosis and inhibition of tumor growth.[2]
EGFR/BRAF signaling pathway and targets of 5-chloro-indole derivatives.
Experimental and logical Workflows
The development of novel drugs based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.
Generalized synthetic workflow for this compound derivatives.
Workflow for in vitro anticancer activity evaluation.
Other Potential Applications
Beyond cancer, the this compound scaffold is a versatile starting point for developing agents with other therapeutic properties. Its structural features allow for modifications that can lead to compounds with anti-inflammatory and neurological activities, making it a valuable tool for medicinal chemists in diverse drug discovery programs.[5]
Conclusion
This compound and its derivatives represent a promising and versatile class of compounds in medicinal chemistry. Their synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The potent anticancer activities observed for several derivatives, particularly as inhibitors of the EGFR/BRAF signaling pathway, highlight their potential for further development. Future research in this area is likely to focus on expanding the therapeutic applications of these compounds, exploring novel molecular targets, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for 5-Chloro-2-methylindole
An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2-methylindole
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. Specific safety and toxicological data for this compound have not been fully investigated.[1] The information provided is compiled from Safety Data Sheets (SDS) and data on structurally similar compounds. A thorough risk assessment must be conducted for specific experimental conditions.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the primary hazards are related to irritation and potential acute toxicity.
GHS Classification Summary:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[2][4] |
Physical and Chemical Properties
Understanding the physical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClN | [5][6] |
| Molecular Weight | 165.62 g/mol | [5] |
| Appearance | Pale orange to pale brown powder or crystalline powder.[6] Also described as light pink to beige-pale brown crystalline powder[7] or pale gray to reddish-gray/yellow-brown crystal powder. | [6][7] |
| Melting Point | 113.0 - 119.0 °C | [6] |
| 56 - 60 °C / 132.8 - 140 °F | [1] | |
| Boiling Point | 273 °C / 523.4 °F @ 760 mmHg | [1] |
| Purity | ≥97.5% or 98% | [6] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential to minimize risk when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work, especially weighing and transfers, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[1][2]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][8]
-
Skin Protection: A full-sleeved laboratory coat should be worn.[2] Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact.[1]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8][9]
General Handling Procedures
-
Avoid direct contact with skin and eyes and inhalation of dust.[2]
-
Use appropriate tools (e.g., spatulas) to handle the compound and prevent dust generation.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[2]
-
Minimize dust generation and accumulation.[1]
Storage
-
Store in a tightly sealed, properly labeled container.[1][2][4]
-
Some suppliers recommend storing in a freezer.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][8]
Emergency and First Aid Protocols
Immediate and appropriate action is critical in the event of exposure.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[1][8] Remove all contaminated clothing.[10] If skin irritation occurs or persists, get medical advice/attention.[4][8]
-
Inhalation: Move the exposed person to fresh air at once.[10] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[1][10] Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[9][11] Rinse mouth with water.[1][8] Call a POISON CENTER or doctor/physician if you feel unwell.[1][8]
Accidental Release Measures (Spills)
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate Personal Protective Equipment (PPE) as outlined in Section 3.1.
-
Avoid dust formation.[12]
-
Carefully sweep up the solid material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
Disposal Considerations
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.[1][2]
-
This compound should be treated as hazardous chemical waste.[2] Do not empty into drains.[1]
Risk Management and Workflows
A systematic approach to risk assessment is fundamental for ensuring safety. The following diagram illustrates a logical workflow for handling this compound.
Caption: A workflow for risk assessment and safe handling.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 1075-35-0 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Skatole SDS GHS MSDS Sheet [skatole.net]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. First Aid - Chemical Poisoning [moh.gov.sa]
- 12. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 5-Chloro-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-Chloro-2-methylindole, a valuable scaffold in medicinal chemistry, via the classic Fischer indole synthesis. This method involves the acid-catalyzed cyclization of a hydrazone formed from (4-chlorophenyl)hydrazine and acetone.[1][2]
Reaction Scheme and Mechanism
The Fischer indole synthesis is a robust and versatile reaction for forming the indole ring system.[3] The overall reaction for the synthesis of this compound is as follows:
(4-chlorophenyl)hydrazine + Acetone ➝ this compound + NH₃
The reaction proceeds through several key steps:
-
Hydrazone Formation: (4-chlorophenyl)hydrazine reacts with acetone to form the corresponding hydrazone.[1][4]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[4]
-
[2][2]-Sigmatropic Rearrangement: A key rearrangement step occurs, leading to the formation of a di-imine intermediate.[1][5]
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to form the stable aromatic indole ring.[1][4]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., Zinc chloride (ZnCl₂), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA))[4]
-
Solvent (e.g., Ethanol, Glacial Acetic Acid, or solvent-free)[6][7]
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
Step 1: Formation of the Hydrazone and Cyclization (One-Pot Method)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and the chosen acid catalyst.
-
Add the solvent (if not a solvent-free reaction).
-
Add acetone (1.0-1.2 eq) dropwise to the mixture with stirring.
-
Heat the reaction mixture to the desired temperature (see Table 1 for examples) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-6 hours), cool the mixture to room temperature.[8]
Step 2: Work-up and Purification
-
If using PPA, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of NaHCO₃ or NaOH until the pH is approximately 7-8.[8] For other acid catalysts, quench the reaction with water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[8]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Fischer indole synthesis of related compounds. This data can serve as a starting point for optimizing the synthesis of this compound.
| Starting Hydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| (4-chlorophenyl)hydrazine HCl | Acetone | Zinc Chloride | None | 180 | Not Specified | ~55% (for 2-methylindole) | [9][10] |
| (4-chlorophenyl)hydrazine HCl | 2-pentanone | Polyphosphoric Acid | Toluene | 80-120 (Reflux) | 2-6 hours | Not Specified | [8] |
| Phenylhydrazine | Acetone | p-Toluenesulfonic acid | None | 100 | 5 minutes | Not Specified | [6] |
| Phenylhydrazine HCl | Butanone | None | THF | 150 (Microwave) | 10 minutes | >99% (conversion) | [11] |
Mandatory Visualizations
Diagram 1: Fischer Indole Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scispace.com [scispace.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols for Utilizing 5-Chloro-2-methylindole in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of a chlorine atom at the 5-position has been shown to enhance the anticancer properties of these molecules.[1] This document provides a comprehensive guide to the synthesis and evaluation of anticancer agents derived from the versatile building block, 5-chloro-2-methylindole. Detailed synthetic protocols, methodologies for biological evaluation, and a summary of key quantitative data are presented to facilitate further research and development in this promising area of oncology.
Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[2][3] Mutations in these kinases are common drivers in various cancers, including non-small cell lung cancer and melanoma.[2][3] Furthermore, certain 5-chloro-indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive targets for cancer chemotherapy.
Data Presentation: Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of various 5-chloro-indole derivatives against several cancer cell lines and kinases. This data highlights the potential of the 5-chloro-indole scaffold as a promising foundation for the development of potent anticancer agents.[4][5]
Table 1: Antiproliferative Activity of 5-Chloro-indole Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| 3a | MCF-7 | 35 | Erlotinib | 40 |
| 3b | MCF-7 | 32 | Erlotinib | 40 |
| 3d | - | GI50: 38 | Erlotinib | - |
| 3e | - | GI50: 29 | Erlotinib | - |
| 5f | A-549 | GI50: 29 | Erlotinib | GI50: 33 |
| 5f | MCF-7 | GI50: 29 | Erlotinib | GI50: 33 |
| 5f | Panc-1 | GI50: 29 | Erlotinib | GI50: 33 |
| 5g | - | GI50: 31 | Erlotinib | - |
| 5d | - | GI50: 36 | Erlotinib | - |
| 10b | A549 | 12.0 | - | - |
| 10b | K562 | 10 | - | - |
*IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.[2][6][7]
Table 2: Kinase Inhibitory Activity of 5-Chloro-indole Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 3a-e | EGFR | 68 - 89 | Erlotinib | 80 |
| 3e | EGFR | 68 | Erlotinib | 80 |
| 5f | EGFRWT | 68 - 85 | Erlotinib | 80 |
| 5g | EGFRWT | 68 - 85 | Erlotinib | 80 |
| 5d | EGFRWT | 68 - 85 | Erlotinib | 80 |
| 5f | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |
| 5g | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 |
| 3a-e | BRAFV600E | More potent than Erlotinib | Vemurafenib | - |
*Data compiled from multiple sources.[2][6]
Experimental Protocols
Synthesis of 5-Chloro-indole Derivatives
A foundational method for creating the 5-chloroindole core is the Fischer indole synthesis.[1] This core can then be further derivatized to produce a variety of compounds with potential anticancer activity.[1]
Protocol 1: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole [1]
This protocol describes the synthesis of a 5-chloroindole scaffold using the Fischer indole synthesis method, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1]
-
Starting Materials: 4-chlorophenylhydrazine and butan-2-one.[1]
-
Reaction Scheme: (4-chlorophenyl)hydrazine + Butan-2-one --(Acid Catalyst)--> 5-chloro-2,3-dimethyl-1H-indole + NH₃ + H₂O.[1]
-
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.
-
Protocol 2: Synthesis of Ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates [1]
Further derivatization of the 5-chloroindole core can lead to compounds with potent biological activity.
-
Experimental Procedure:
-
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.
-
After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes, followed by stirring for an additional 30 minutes at room temperature.
-
Water is added, and the reaction mixture is concentrated under reduced pressure.
-
The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.
-
The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product as a white solid.
-
In Vitro Anticancer Activity Evaluation
The synthesized 5-chloroindole derivatives are typically evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.[1]
Protocol 3: MTT Assay for Determining IC50 Values [1]
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.[1]
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Erlotinib).[1]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
5-chloroindole derivatives have been shown to target key signaling pathways implicated in cancer progression, such as the EGFR/BRAF and tubulin polymerization pathways.
EGFR/BRAF Signaling Pathway
Mutant EGFR/BRAF pathways are over-activated in a variety of cancers and are critical targets for anti-cancer drug development.[2] 5-chloro-indole derivatives can act as ATP-competitive inhibitors at the kinase domain of receptors like EGFR, preventing the phosphorylation of downstream substrates and inhibiting signal transduction.[3][8]
Caption: EGFR/BRAF signaling pathway and inhibitor targets.
Tubulin Polymerization Inhibition
Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Arylthioindole (ATI) derivatives, which can be synthesized from a 5-chloro-indole scaffold, are potent inhibitors of tubulin polymerization that bind to the colchicine site on β-tubulin.[9]
Caption: Disruption of microtubule polymerization by a 5-chloro-indole compound.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of 5-chloro-indole derivatives.
Caption: Generalized synthetic workflow for 5-chloro-indole derivatives.
Caption: Workflow for in vitro anticancer activity evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 5-Chloro-2-methylindole: Application Notes and Protocols for HPLC and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of purity of 5-Chloro-2-methylindole using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, ensuring the identity, purity, and consistency of this compound in research and drug development settings.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is presented here for the purity assessment of this compound.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both HPLC grade).
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A (Water) % Solvent B (Acetonitrile) 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a working solution of approximately 0.1 mg/mL by diluting with the mobile phase initial composition (50:50 Water:Acetonitrile).
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Illustrative HPLC Purity Analysis Data for this compound
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| This compound Standard | 12.5 | 1,500,000 | 99.8 | 99.8 |
| Impurity 1 | 8.2 | 1,500 | 0.1 | - |
| Impurity 2 | 15.1 | 1,500 | 0.1 | - |
| Total | 1,503,000 | 100.0 |
Note: This data is illustrative. Actual retention times and peak areas will vary depending on the specific instrumentation and sample.
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities by providing information on their mass-to-charge ratio.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Autosampler for liquid injection.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.
-
Ensure the sample is free of any particulate matter before injection.
Data Presentation
Table 2: Illustrative GC-MS Purity Analysis Data for this compound
| Peak | Retention Time (min) | Compound Name | Molecular Ion (m/z) | Area % | Purity (%) |
| 1 | 12.8 | This compound | 165/167 | 99.7 | 99.7 |
| 2 | 10.5 | Potential Impurity A | (To be determined) | 0.2 | - |
| 3 | 14.2 | Potential Impurity B | (To be determined) | 0.1 | - |
| Total | 100.0 |
Note: This data is illustrative. The presence of two molecular ions (M+ and M+2) in a ~3:1 ratio is characteristic of a monochlorinated compound.
Experimental Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Method Suitability and Validation
For routine quality control and regulatory submissions, both the HPLC and GC-MS methods should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By implementing these detailed protocols and validation procedures, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring the quality and reliability of their work.
Application Notes and Protocols for the Synthesis and Evaluation of 5-Chloro-2-methylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes on the synthesis of 5-chloro-2-methylindole derivatives and their subsequent evaluation for structure-activity relationship (SAR) studies. The 5-chloro-indole scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have gained particular attention as potential anticancer agents due to their ability to inhibit key signaling pathways involved in tumor progression, such as the EGFR/BRAF pathway.
The following sections detail synthetic procedures, protocols for biological evaluation, and a summary of quantitative SAR data to guide researchers in the development of novel therapeutic agents based on this scaffold.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several methods, with the Fischer indole synthesis being a classic and versatile approach. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. Further derivatization allows for the introduction of various functional groups to explore the structure-activity relationships.
Protocol 1: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole
This protocol outlines a general procedure for synthesizing a foundational this compound derivative using the Fischer indole synthesis.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
2-butanone (methyl ethyl ketone)
-
Glacial acetic acid or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add 2-butanone (1.1 equivalents) to the solution.
-
Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or use glacial acetic acid as the solvent).
-
Heat the reaction mixture to reflux for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If using an acid catalyst, carefully neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 5-chloro-2,3-dimethyl-1H-indole.
Figure 1: Generalized workflow for the synthesis of this compound derivatives.
Protocol 2: Synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate Derivatives
This protocol details the synthesis of more complex derivatives starting from a functionalized indole core, which is crucial for SAR studies. This example is based on derivatives that have shown potent antiproliferative activity.
Materials:
-
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
-
Substituted phenethylamine (e.g., phenethylamine) (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or other suitable solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1.0 equivalent) in dichloroethane.
-
Add the selected substituted phenethylamine (1.0 equivalent) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product using silica gel column chromatography to obtain the desired final compound.
Structure-Activity Relationship (SAR) Data
The synthetic accessibility of the this compound scaffold allows for extensive SAR studies to optimize potency and selectivity. A recent study developed a series of 5-chloro-indole-2-carboxylate derivatives and evaluated their antiproliferative activity and inhibitory effects on mutant EGFR and BRAF pathways, which are critical targets in cancer therapy.
The data reveals that modifications to the side chain attached at the 3-position of the indole ring significantly impact biological activity.
Table 1: Antiproliferative and Kinase Inhibitory Activity of 5-Chloro-indole Derivatives
The following table summarizes the biological activity data for a series of ethyl 5-chloro-3-((substituted-phenethylamino)methyl)-1H-indole-2-carboxylate derivatives.
| Compound ID | R (Substitution on Phenethylamino Group) | GI₅₀ (nM)¹ | IC₅₀ EGFRᵀ⁷⁹⁰ᴹ (nM)² | IC₅₀ BRAFᵛ⁶⁰⁰ᴱ (nM)³ |
| 3a | H | 78 | 89 | 110 |
| 3b | p-pyrrolidin-1-yl | 41 | 72 | 93 |
| 3c | p-piperidin-1-yl | 35 | 70 | 85 |
| 3d | p-(2-methylpyrrolidin-1-yl) | 45 | 75 | 98 |
| 3e | m-piperidin-1-yl | 29 | 68 | 81 |
| Erlotinib | - | - | 80 | >1000 |
| Vemurafenib | - | - | - | 25 |
¹ GI₅₀: 50% growth inhibition concentration against a panel of cancer cell lines. ² IC₅₀ EGFRᵀ⁷⁹⁰ᴹ: 50% inhibitory concentration against the T790M mutant of Epidermal Growth Factor Receptor. ³ IC₅₀ BRAFᵛ⁶⁰⁰ᴱ: 50% inhibitory concentration against the V600E mutant of BRAF kinase.
Key SAR Insights:
-
The presence of a cyclic amine (pyrrolidine or piperidine) on the phenethyl side chain generally increases potency compared to the unsubstituted analog (3a ).
-
A piperidine ring at the para-position (3c ) provides slightly better activity than a pyrrolidine ring (3b ).
-
Moving the piperidine substituent from the para-position (3c ) to the meta-position (3e ) resulted in the most potent compound in the series, with the lowest GI₅₀ and IC₅₀ values.
Figure 2: Logical flow of key structure-activity relationship findings.
Biological Evaluation Protocols
To determine the therapeutic potential and to conduct SAR studies, the synthesized compounds must be evaluated for their biological activity. The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of the synthesized derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in a complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.
Figure 3: Standard workflow for evaluating the in vitro anticancer activity of synthesized compounds.
Mechanism of Action: Signaling Pathway Inhibition
5-Chloro-indole derivatives have demonstrated potent activity by modulating cellular signaling pathways crucial for cancer progression. A primary mechanism of action for the most effective anticancer derivatives is the inhibition of the EGFR/BRAF signaling cascade. This pathway, when dysregulated by mutations, leads to uncontrolled cell proliferation and survival. The synthesized compounds act as inhibitors, blocking the ATP-binding site of these kinases, which prevents downstream signaling and ultimately leads to the inhibition of tumor growth and induction of apoptosis.
Figure 4: Inhibition of the EGFR/BRAF signaling cascade by this compound derivatives.
Application Notes and Protocols for the N-alkylation of 5-Chloro-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-alkylation of 5-chloro-2-methylindole, a key synthetic transformation for the generation of diverse molecular entities in drug discovery programs. The indole scaffold is a privileged structure in medicinal chemistry, and modification at the N-1 position is a common strategy to modulate the pharmacological properties of indole-containing compounds.
Introduction
The N-alkylation of indoles is a fundamental reaction in organic synthesis, yielding compounds with a wide range of biological activities. The introduction of an alkyl group on the indole nitrogen can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. This protocol details a standard and reliable method for the N-alkylation of this compound using an alkyl halide in the presence of a strong base. The presence of the chloro substituent at the 5-position and the methyl group at the 2-position of the indole core provides a valuable starting point for the synthesis of novel therapeutic agents.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the nitrogen atom of the indole ring, forming a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of an alkylating agent, such as ethyl iodide, to form the corresponding N-alkylated indole and a salt byproduct.
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide (or other suitable alkylating agent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure: N-Ethylation of this compound
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is indicated by the cessation of gas evolution.
-
Addition of Alkylating Agent: Slowly add ethyl iodide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 5-chloro-1-ethyl-2-methylindole.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of this compound.
Table 1: Reaction Parameters and Yields
| Entry | Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | NaH (1.2) | DMF | 0 to RT | 4 | 92 |
| 2 | Benzyl Bromide | NaH (1.2) | DMF | 0 to RT | 6 | 88 |
| 3 | Methyl Iodide | NaH (1.2) | DMF | 0 to RT | 3 | 95 |
Table 2: Characterization Data for 5-Chloro-1-ethyl-2-methylindole
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (d, J = 2.0 Hz, 1H), 7.18 (d, J = 8.6 Hz, 1H), 7.05 (dd, J = 8.6, 2.0 Hz, 1H), 6.25 (s, 1H), 4.10 (q, J = 7.3 Hz, 2H), 2.45 (s, 3H), 1.42 (t, J = 7.3 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 136.2, 130.1, 128.5, 125.1, 121.2, 119.8, 109.1, 99.8, 40.2, 15.6, 13.4. |
| Mass Spec (ESI) | m/z 194.07 (M+H)⁺ |
| Appearance | White to off-white solid |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Logical Relationship: Structure-Activity Relationship (SAR) Exploration
Caption: N-Alkylation as a tool for Structure-Activity Relationship (SAR) studies.
Application Notes: Synthesis of Dyes and Bioactive Metabolites from 5-Chloro-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data concerning the use of 5-Chloro-2-methylindole as a precursor in the synthesis of azo dyes and as a foundational scaffold for creating potent bioactive molecules relevant to drug discovery, particularly in oncology.
Section 1: Application in Azo Dye Synthesis
This compound is an electron-rich heterocyclic compound, making it an excellent coupling component for the synthesis of azo dyes. The indole ring system, activated by the methyl group and the lone pair of the nitrogen atom, readily undergoes electrophilic substitution with diazonium salts. The resulting azo compounds are highly conjugated systems, leading to intense coloration. This protocol outlines a representative synthesis of a disperse azo dye.
Representative Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the synthesis of an illustrative azo dye where this compound acts as the coupling component and 4-nitroaniline is the diazo component.
Step 1: Diazotization of 4-Nitroaniline
-
In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3M hydrochloric acid, heating gently to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate.
-
In a separate beaker, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
Step 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.66 g (10 mmol) of this compound in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the this compound solution with vigorous stirring.
-
Add a 10% sodium hydroxide solution dropwise to the mixture until it is slightly alkaline (pH 8-9), which facilitates the coupling reaction. A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with several portions of cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an azo dye using this compound.
Section 2: Application in Bioactive Metabolite Synthesis
The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds developed as therapeutic agents.[1] Derivatives of this compound have been synthesized and identified as potent inhibitors of key signaling pathways in cancer, such as the EGFR/BRAF pathway, making them valuable metabolites for drug discovery and development.[2][3]
Synthesis Protocol: Bioactive 5-Chloro-indole-2-carboxylate Derivative
This protocol describes the synthesis of ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate, a derivative with demonstrated anticancer activity.[1] The synthesis starts from a precursor, ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, which can be derived from 5-chloroindole.
Step 1: Reductive Amination
-
In a 100 mL round-bottom flask, combine ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1.0 eq) and phenethylamine (1.1 eq).
-
Add 50 mL of absolute ethanol and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.
-
Stir the mixture for an additional 30 minutes at room temperature after the addition is complete.
Step 2: Work-up and Purification
-
Quench the reaction by carefully adding 20 mL of deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as an oil.
-
Purify the crude oil by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure product.
Data Presentation: Biological Activity
Derivatives of 5-chloro-indole have shown significant inhibitory activity against key enzymes in cancer signaling pathways. The data below is summarized from studies on related 5-chloro-indole-2-carboxylate compounds.[1][2]
Table 1: In Vitro Enzyme Inhibitory Activity (IC₅₀ in nM)
| Compound/Drug | EGFRWT | EGFRT790M | BRAFV600E |
|---|---|---|---|
| Compound 3a | 85 | N/A | 35 |
| Compound 3b | 74 | N/A | 45 |
| Compound 3e | 68 | 9.5 | 67 |
| Erlotinib (Ref.) | 80 | 60 | 60 |
| Vemurafenib (Ref.) | N/A | N/A | 30 |
IC₅₀ is the concentration causing 50% inhibition of enzyme activity. Lower values indicate higher potency. Data sourced from published research on 5-chloro-indole derivatives.[1][2]
Table 2: In Vitro Antiproliferative Activity (GI₅₀ in nM)
| Compound/Drug | Panc-1 (Pancreatic) | HT-29 (Colon) | A-549 (Lung) | MCF-7 (Breast) |
|---|---|---|---|---|
| Compound 5f | 29 | 29 | 29 | 29 |
| Erlotinib (Ref.) | 33 | 33 | 33 | 33 |
GI₅₀ is the concentration causing 50% inhibition of cell growth. Lower values indicate higher potency. Data sourced from published research on 5-chloro-indole derivatives.[1]
Signaling Pathway Diagram: EGFR/BRAF Inhibition
Many cancers are driven by mutations in the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase proteins. Synthesized 5-chloro-indole derivatives act as inhibitors in this pathway, blocking downstream signals that lead to cell proliferation and survival.
Caption: The EGFR/BRAF signaling pathway and points of inhibition by 5-chloro-indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways (2023) | Lamya H. Al-Wahaibi | 12 Citations [scispace.com]
Application Notes and Protocols for the Characterization of 5-Chloro-2-methylindole Reaction Products by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylindole is a halogenated indole derivative that serves as a versatile building block in the synthesis of various biologically active compounds and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the N1, C3, and other positions of the this compound core can lead to a diverse range of molecules with potential therapeutic applications. Accurate structural characterization of these reaction products is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly employed technique for this purpose.
This document provides detailed application notes on the characterization of two representative reaction products of this compound—an N-alkylation product (5-Chloro-1-ethyl-2-methyl-1H-indole) and an electrophilic substitution product (5-Chloro-2-methyl-1H-indole-3-carbaldehyde)—using ¹H and ¹³C NMR spectroscopy. Included are detailed experimental protocols for the synthesis of these compounds and for NMR sample preparation and data acquisition.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for the starting material, this compound, and its N-alkylation and Vilsmeier-Haack formylation products. Data for the starting material and its 3-methyl analog are provided for comparative purposes.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton | 5-Chloro-2-methyl-1H-indole | 5-Chloro-3-methyl-1H-indole[1] | 5-Chloro-1-ethyl-2-methyl-1H-indole | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde |
| NH | ~7.9 (br s) | 7.91 (s) | - | ~8.4 (br s) |
| H3 | ~6.2 (s) | - | ~6.3 (s) | - |
| H4 | ~7.4 (d) | 7.57 (d, J=1.8 Hz) | ~7.5 (d) | ~8.1 (d) |
| H6 | ~7.0 (dd) | 7.16 (dd, J=8.6, 2.0 Hz) | ~7.1 (dd) | ~7.3 (dd) |
| H7 | ~7.1 (d) | 7.27 (d, J=8.5 Hz) | ~7.2 (d) | ~7.4 (d) |
| 2-CH₃ | ~2.4 (s) | - | ~2.4 (s) | ~2.7 (s) |
| N-CH₂CH₃ | - | - | ~4.1 (q) | - |
| N-CH₂CH₃ | - | - | ~1.4 (t) | - |
| 3-CHO | - | - | - | ~10.0 (s) |
Note: Chemical shifts for 5-Chloro-2-methyl-1H-indole, its N-ethyl, and 3-formyl derivatives are estimated based on analogous compounds and general principles of NMR spectroscopy, as direct literature values for the complete datasets were not available.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon | 5-Chloro-2-methyl-1H-indole | 5-Chloro-3-methyl-1H-indole[1] | 5-Chloro-1-ethyl-2-methyl-1H-indole | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde |
| C2 | ~135 | 123.09 | ~137 | ~141 |
| C3 | ~100 | 111.68 | ~101 | ~118 |
| C3a | ~129 | 129.55 | ~129 | ~125 |
| C4 | ~120 | 122.23 | ~120 | ~123 |
| C5 | ~125 | 125.00 | ~126 | ~126 |
| C6 | ~121 | 118.52 | ~122 | ~124 |
| C7 | ~111 | 112.01 | ~110 | ~112 |
| C7a | ~134 | 134.69 | ~135 | ~136 |
| 2-CH₃ | ~13 | 9.63 | ~14 | ~14 |
| N-CH₂CH₃ | - | - | ~40 | - |
| N-CH₂CH₃ | - | - | ~15 | - |
| 3-CHO | - | - | - | ~185 |
Note: Chemical shifts for 5-Chloro-2-methyl-1H-indole, its N-ethyl, and 3-formyl derivatives are estimated based on analogous compounds and general principles of NMR spectroscopy, as direct literature values for the complete datasets were not available.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1-ethyl-2-methyl-1H-indole (N-Alkylation)
This protocol describes the N-alkylation of this compound using ethyl iodide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide (C₂H₅I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Chloro-1-ethyl-2-methyl-1H-indole.
Protocol 2: Synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol outlines the formylation of this compound at the C3 position.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5 equivalents) to anhydrous DMF (3.0 equivalents) with stirring under an inert atmosphere. This forms the Vilsmeier reagent.
-
After stirring for 30 minutes, add a solution of this compound (1.0 equivalent) in DMF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the careful addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to afford 5-Chloro-2-methyl-1H-indole-3-carbaldehyde.
Protocol 3: NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[2]
-
For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher is recommended.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).
-
Integrate ¹H NMR signals to determine proton ratios.
-
Analyze splitting patterns and coupling constants (J) in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign carbon signals in the ¹³C NMR spectrum, potentially with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
Visualizations
Caption: Reaction pathways of this compound.
References
The Role of 5-Chloro-2-methylindole in the Synthesis of Novel Therapeutics: Application Notes and Protocols
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its halogenated derivatives, 5-chloro-2-methylindole has emerged as a valuable starting material for the synthesis of a diverse range of biologically active compounds.[2] The presence of the chloro group at the 5-position and the methyl group at the 2-position significantly influences the molecule's electronic properties and provides a handle for further chemical modifications, making it an attractive building block for drug discovery and development.[3] These derivatives have shown significant potential in oncology, particularly as inhibitors of protein kinases involved in cancer cell signaling.[4] This document provides detailed application notes, experimental protocols, and a summary of the biological activities of compounds derived from this compound, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.
I. Synthesis of Biologically Active Compounds
A. Anticancer Agents: Targeting Kinase Signaling Pathways
This compound serves as a key precursor for the synthesis of potent anticancer agents that target critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are often dysregulated in various cancers.[3]
A common strategy for creating potent kinase inhibitors involves the synthesis of 5-chloro-indole-2-carboxylate derivatives.[5]
Experimental Protocol: Synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (3a) [1][5]
-
Protection of the Indole Nitrogen: The nitrogen of the indole ring is first protected to prevent unwanted side reactions.
-
Wittig Reaction: A Wittig reaction is employed to introduce a side chain at the 3-position.[1]
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.[1]
-
Amine Coupling: The carboxylic acid is then coupled with various amines to generate a library of derivatives.[1] For the synthesis of compound 3a, a mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and phenethylamine is refluxed in absolute ethanol overnight.[6]
-
Reduction: After cooling, sodium borohydride (NaBH₄) is added portion-wise to reduce the intermediate imine.[6]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the final compound.[6]
Derivatives of 5-chloro-indole have been shown to inhibit the EGFR/BRAF signaling pathway.[1] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to tumor growth.[1]
B. Anti-inflammatory and Antimicrobial Agents
Beyond cancer, derivatives of this compound have demonstrated potential as anti-inflammatory and antimicrobial agents.[7][8]
The conjugation of the indole scaffold with a 1,2,4-triazole moiety has yielded compounds with significant antimicrobial activity.[9]
Experimental Protocol: General Synthesis of Indole-1,2,4-triazole Conjugates [9]
-
Starting Material: The synthesis typically begins with an appropriately substituted indole derivative.
-
Reaction with Thiocarbohydrazide: The indole derivative is reacted with thiocarbohydrazide to form an intermediate.
-
Cyclization: The intermediate undergoes cyclization in the presence of an appropriate reagent to form the 1,2,4-triazole ring.
-
Alkylation/Arylation: Further functionalization can be achieved by alkylation or arylation of the triazole ring to produce a variety of derivatives.
-
Purification: The final compounds are purified using techniques such as recrystallization or column chromatography.
II. Biological Evaluation
A. In Vitro Anticancer Activity
The cytotoxic effects of synthesized 5-chloro-indole derivatives are commonly evaluated against a panel of human cancer cell lines using the MTT assay.[6]
Experimental Protocol: MTT Assay [6]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are treated with serial dilutions of the synthesized compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[6]
-
Incubation: The plates are incubated for 48 to 72 hours.[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.[6]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.
B. Quantitative Data Summary
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of selected 5-chloro-indole derivatives from various studies.
Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives [5]
| Compound | R | Cancer Cell Line | GI₅₀ (nM) |
| 3a | H | MCF-7 | 35 |
| 3b | p-pyrrolidin-1-yl | MCF-7 | 32 |
| 3d | p-2-methylpyrrolidin-1-yl | - | 38 |
| 3e | m-piperidin-1-yl | - | 29 |
| Erlotinib | - | MCF-7 | 40 |
Table 2: EGFR and BRAFV600E Inhibitory Activity [5]
| Compound | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
| 3a | 89 | - |
| 3b | 74 | - |
| 3e | 68 | Potent |
| Erlotinib | 80 | Less Potent |
| Vemurafenib | - | Potent |
Table 3: Antiproliferative Activity of Indole-2-carboxamides and Pyrido[3,4-b]indol-1-ones [10]
| Compound | Scaffold | R | Cancer Cell Line | GI₅₀ (nM) |
| 5c | A | - | - | 29-47 |
| 5d | A | - | - | 29-47 |
| 5f | A | p-2-methyl pyrrolidin-1-yl | - | 29 |
| 5g | A | - | - | 29-47 |
| 6e | B | - | - | 29-47 |
| 6f | B | - | - | 29-47 |
| Erlotinib | - | - | - | 33 |
Table 4: EGFRWT and EGFRT790M Inhibitory Activity [10]
| Compound | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) |
| 5d | 68-85 | - |
| 5f | 68-85 | 9.5 ± 2 |
| 5g | 68-85 | 11.9 ± 3 |
| Erlotinib | 80 | - |
| Osimertinib | - | 8 ± 2 |
III. Conclusion
This compound is a versatile and valuable building block in the synthesis of a wide array of biologically active compounds.[2] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of the 5-chloro-indole scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1] Future research in this area is expected to lead to the development of novel and effective therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methylindole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 5-Chloro-2-methylindole synthesis. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly via the Fischer indole synthesis, a widely used and versatile method.[1][2][3]
Question 1: My Fischer indole synthesis reaction is resulting in a low yield or is failing completely. What are the common causes?
Answer:
Low to no yield in a Fischer indole synthesis can be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4][5] A catalyst that is too weak may not effectively promote the necessary cyclization, while an overly strong acid can lead to the degradation of the starting materials or the final indole product.[5] It is advisable to screen different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrates.[4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heat may prevent the reaction from proceeding, while excessive temperatures or prolonged reaction times can cause decomposition of reactants or products.[2][5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
-
Poor Quality of Starting Materials: Impurities in the (4-chlorophenyl)hydrazine, the ketone (e.g., acetone or 2-butanone), or the solvent can interfere with the reaction and inhibit the formation of the desired product.[5]
-
Decomposition of the Hydrazone Intermediate: The hydrazone formed in the first step of the reaction may be unstable under the reaction conditions.[4] Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized, or perform the reaction at a lower temperature for a longer duration.[4]
Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
Answer:
The formation of multiple products often arises from side reactions or the use of unsymmetrical ketones. To improve selectivity:
-
Formation of Regioisomeric Byproducts: When using an unsymmetrical ketone, there is a possibility of forming two different regioisomeric indoles.[4] To ensure a single product, using a symmetrical ketone or an aldehyde is preferable. If an unsymmetrical ketone is necessary, separation of the resulting isomers by column chromatography will be required.[4]
-
Optimize the Acid Catalyst and Solvent: The regioselectivity of the Fischer indole synthesis can sometimes be influenced by the choice of the acid catalyst and solvent.[5] A systematic screening of different acids and solvents is recommended to find the optimal conditions for your specific substrate.[5]
-
Control Reaction Temperature: Lowering the reaction temperature may disfavor certain side reactions, such as N-N bond cleavage, which can compete with the desired indole formation.[5]
-
Dehalogenation: Loss of the chlorine atom to yield 2-methylindole is a potential side reaction, particularly under harsh reductive or certain catalytic conditions.[4] If using palladium on carbon (Pd/C) for any hydrogenation steps in a broader synthetic route, be aware of its potential to cause dehalogenation and consider alternative catalysts or milder conditions.[4]
Question 3: How can I effectively purify the crude this compound?
Answer:
Several methods can be employed for the purification of the final product:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating this compound from byproducts and unreacted starting materials that have different polarities.[1][4] A gradient system of hexane and ethyl acetate is often used as the eluent.[1]
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Crystallization: This is a highly effective method for purifying solid this compound.[4] Selecting a suitable solvent system, such as ethanol/water, is crucial for good recovery and high purity.[4][5]
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Distillation: For larger-scale purifications, vacuum distillation can be utilized, provided the compound is thermally stable.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and versatile method is the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of (4-chlorophenyl)hydrazine and a suitable ketone, such as acetone or 2-butanone.[2][3]
Q2: What are the key starting materials for the Fischer indole synthesis of this compound?
A2: The primary starting materials are (4-chlorophenyl)hydrazine (or its hydrochloride salt) and a ketone (e.g., acetone to yield 2-methylindole, or 2-butanone to yield 2,3-dimethyl-5-chloroindole).[2]
Q3: What types of acid catalysts are effective for this synthesis?
A3: A variety of Brønsted and Lewis acids can be employed as catalysts. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[2][3] Effective Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[2][3] The choice of catalyst can significantly impact the reaction rate and yield.[2]
Q4: What are the typical reaction conditions for the Fischer indole synthesis?
A4: The Fischer indole synthesis is often carried out at elevated temperatures, generally ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.[2] Reaction times can vary from a few hours to overnight.[2] Common solvents include ethanol, acetic acid, and toluene.[2]
Data Presentation
Table 1: Illustrative Yields for the Synthesis of a 5-Chloroindole Derivative with Various Acid Catalysts
| Entry | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Pentanone | PPA | - | 100 | 2 | 75-85 |
| 2 | Acetophenone | ZnCl₂ | Toluene | 110 | 4 | 70-80 |
| 3 | Cyclohexanone | Acetic Acid | Acetic Acid | 118 | 3 | 65-75 |
Note: This data is representative for the synthesis of 1,2,3-trisubstituted 5-chloro-indoles and yields are highly dependent on the specific substrates and reaction conditions used.[6]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
This protocol describes the synthesis of this compound from 4-chlorophenylhydrazine hydrochloride and acetone.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Acetone
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Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)[6]
-
Solvent (e.g., ethanol or toluene, if not using a solvent-catalyst like acetic acid)[1]
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution[1]
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)[1]
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)[1]
Procedure:
-
Hydrazone Formation (Optional separate step): Dissolve (4-chlorophenyl)hydrazine hydrochloride (1 eq) in ethanol. Add a few drops of glacial acetic acid, followed by the dropwise addition of acetone (1.1 eq) while stirring. Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate indicates hydrazone formation.[1] The hydrazone can be filtered, washed, and dried before the next step.
-
Indolization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the (4-chlorophenyl)hydrazone (or 4-chlorophenylhydrazine hydrochloride and acetone) with the chosen acid catalyst.[1][6]
-
If using polyphosphoric acid (PPA), use a 10-fold excess by weight and heat the mixture to 80-120 °C.[6]
-
If using a catalytic amount of zinc chloride (ZnCl₂), a high-boiling solvent like toluene is recommended, heating to reflux (around 110 °C).[6]
-
Glacial acetic acid can serve as both the solvent and catalyst; the mixture should be heated to reflux (around 118 °C).[6]
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
If PPA was used, carefully pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.[1]
-
If other catalysts were used, quench the reaction with water.[1]
-
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient system, or by recrystallization from a suitable solvent like ethanol/water to yield pure this compound.[1][4]
Visualizations
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for low yield issues in the synthesis.
References
Common byproducts in the synthesis of 5-Chloro-2-methylindole and their removal
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis of 5-Chloro-2-methylindole. Our focus is on identifying and mitigating the formation of common byproducts and providing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary starting materials?
A1: The most prevalent and versatile method for synthesizing this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The key starting materials are (4-chlorophenyl)hydrazine and acetone.[4]
Q2: What are the most common byproducts I can expect during the synthesis of this compound via the Fischer indole synthesis?
A2: Byproduct formation is a common challenge. The primary impurities you may encounter include:
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Regioisomers: Incorrect cyclization can lead to the formation of other chloro-2-methylindole isomers, such as 4-Chloro-2-methylindole and 6-Chloro-2-methylindole.[1]
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Aniline Derivatives: Cleavage of the N-N bond in the hydrazone intermediate can result in the formation of 4-chloroaniline.[1]
-
Dehalogenated Products: Loss of the chlorine atom from the starting material or product can yield 2-methylindole. This is more likely under harsh reductive conditions.
-
Unreacted Starting Materials: Residual (4-chlorophenyl)hydrazine and acetone may remain in the crude product.
-
Polymeric/Tar-like Substances: Strongly acidic conditions and high temperatures can promote polymerization of starting materials or the indole product, leading to the formation of intractable tars.
Q3: My crude this compound product is discolored (e.g., yellow, brown, or pink). What is the cause, and how can I address it?
A3: Discoloration is typically indicative of oxidation or the presence of minor degradation byproducts. For high-purity applications, such as in drug development, it is crucial to remove these impurities. Recrystallization, often with the addition of activated charcoal, is a highly effective method for removing colored impurities.
Q4: How can I purify my crude this compound product to remove the common byproducts?
A4: Several standard laboratory techniques can be employed for purification:
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from byproducts with different polarities, such as regioisomers and aniline derivatives. A common eluent system is a gradient of hexane and ethyl acetate.[5]
-
Recrystallization: This is an excellent technique for purifying solid this compound from soluble impurities. A suitable solvent system, such as ethanol/water or chloroform/hexane, is critical for achieving high purity and good recovery.[5][6]
-
Vacuum Distillation: For larger-scale purification, vacuum distillation can be used, provided the compound is thermally stable.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate acid catalyst (too weak or too strong). | Screen various Brønsted and Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA) to find the optimal catalyst for your specific conditions.[5] |
| Suboptimal reaction temperature or time. | Start with milder conditions and gradually increase the temperature. Monitor the reaction progress using TLC to determine the optimal reaction time. | |
| Poor quality of starting materials. | Ensure the purity of (4-chlorophenyl)hydrazine and acetone. Purify starting materials if necessary. | |
| Formation of Multiple Products (Poor Selectivity) | Incorrect cyclization leading to regioisomers. | While acetone is a symmetrical ketone and should yield a single regioisomer, impurities in the (4-chlorophenyl)hydrazine could potentially lead to other isomers. Ensure the high purity of the starting hydrazine. |
| N-N bond cleavage of the hydrazone intermediate. | Perform the reaction at a lower temperature for a longer duration. Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized. | |
| Difficult Purification | Presence of tar or polymeric byproducts. | Use the mildest possible acid catalyst and the lowest effective temperature. Consider solvent-free or mechanochemical approaches to reduce side reactions. |
| Product is "oiling out" during recrystallization. | Ensure the correct solvent system is being used. The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent. | |
| Low Recovery After Purification | Loss of product during column chromatography. | Optimize the eluent system to ensure good separation and elution of the product. Avoid using overly polar solvents that can lead to band broadening. |
| Incomplete crystallization during recrystallization. | Allow sufficient time for crystallization at room temperature, followed by cooling in an ice bath to maximize the yield. |
Quantitative Data Summary
The following table provides a representative overview of the effectiveness of common purification techniques for removing byproducts from the synthesis of this compound. The values are illustrative and can vary based on specific reaction conditions and the scale of the synthesis.
| Byproduct | Typical % in Crude Product | Post-Column Chromatography Purity | Post-Recrystallization Purity |
| Regioisomers | < 5% | > 99% | > 98% |
| 4-chloroaniline | 2-10% | > 99.5% | > 99% |
| 2-methylindole | < 2% | > 99% | > 98% |
| Unreacted Starting Materials | 5-15% | > 99.5% | > 99% |
| Polymeric/Tar-like Substances | Variable | N/A (largely removed) | N/A (largely removed) |
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of this compound
Materials:
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(4-chlorophenyl)hydrazine hydrochloride
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Acetone
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Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Ethanol
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Saturated sodium bicarbonate solution
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Dichloromethane (for extraction)
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) if starting with the hydrochloride salt. Add acetone (1.05 eq) dissolved in ethanol. Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be filtered, washed with cold water, and dried under vacuum.
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Indolization: Place the dried hydrazone (1.0 eq) in a round-bottom flask. Add the acid catalyst (e.g., a 10-fold excess by weight of polyphosphoric acid or a catalytic amount of zinc chloride in a high-boiling solvent like toluene). Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.
-
Work-up: If using polyphosphoric acid, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.[5]
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system, followed by recrystallization from a suitable solvent like ethanol/water.[5]
Visualizations
Troubleshooting Workflow for Impure this compound
References
Purification of crude 5-Chloro-2-methylindole by recrystallization and column chromatography
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude 5-Chloro-2-methylindole by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound often originate from the synthesis process, typically the Fischer indole synthesis. These can include:
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Unreacted Starting Materials: Such as 4-chlorophenylhydrazine and the ketone or aldehyde precursor.[1]
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Positional Isomers: Impurities in the starting materials can lead to the formation of isomers like 4-chloro-2-methylindole or 6-chloro-2-methylindole.[1][2]
-
Oxidation and Degradation Products: Indoles can be sensitive to air and light, leading to colored impurities.[1]
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Reaction Byproducts: Side reactions can generate byproducts like aniline derivatives or dehalogenated indole.[2]
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Residual Solvents: Solvents used in the synthesis and initial workup may still be present.[1]
Q2: My crude this compound is discolored (e.g., yellow, brown, or pink). Can I still use it?
A2: Discoloration typically indicates the presence of minor oxidized or degradation impurities.[1] While it might be acceptable for some applications, for sensitive experiments, especially in drug development, purification is strongly recommended to ensure the integrity and reproducibility of your results. Recrystallization, sometimes with the addition of activated charcoal, can often remove these colored impurities.[1]
Q3: Which purification method should I choose: recrystallization or column chromatography?
A3: The choice depends on the impurity profile and the desired final purity.
-
Recrystallization is highly effective for removing soluble impurities from a solid product and is often faster and more scalable than chromatography.[2] It is the preferred method if the impurities have significantly different solubility profiles from the desired compound.
-
Column Chromatography is necessary when dealing with impurities that have similar solubility to the product, such as positional isomers, or when the product is an oil.[2][3] It offers a higher degree of separation based on polarity differences.[2]
Q4: How should I store purified this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed, airtight container, protected from light.[1] For long-term storage, it is best kept in a cool, dry place, and refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize (Oils Out) | 1. The solution is supersaturated, or cooling is too rapid. 2. Too much solvent was used. 3. Presence of impurities inhibiting crystal formation. | 1. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product.[1] 2. Ensure slow cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[1] 3. Reduce solvent: Carefully evaporate some solvent to increase the concentration.[1] 4. Try a different solvent system. [3] |
| Low Recovery of Purified Product | 1. Too much solvent was used, keeping the product dissolved even at low temperatures. 2. Premature crystallization occurred during hot filtration. 3. The chosen solvent is too good a solvent, even when cold. 4. Insufficient cooling time. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] 2. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent the product from crashing out.[1] 3. Select a solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol/water, toluene/hexane).[1][3] 4. Allow adequate time for crystallization at room temperature and then in an ice bath to maximize the yield.[1] |
| Product Purity is Still Low After Recrystallization | 1. Inappropriate solvent choice, causing impurities to co-precipitate. 2. The cooling process was too fast, trapping impurities in the crystal lattice. 3. Impurities are isomeric and have very similar solubility. | 1. Perform a second recrystallization with a different solvent system. 2. Ensure slow crystal growth by allowing the solution to cool to room temperature undisturbed before moving to an ice bath. 3. Consider using column chromatography for separating isomers.[3] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compounds (Overlapping Bands) | 1. Incorrect mobile phase: The eluent is too polar, causing all compounds to move too quickly, or not polar enough, causing them to stick to the column. 2. Column overloading: Too much crude material was loaded for the amount of silica gel. 3. Poor column packing: Channeling or cracks in the stationary phase lead to an uneven flow of the mobile phase. | 1. Optimize the eluent system: Use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio) to improve separation.[3] Test solvent systems using Thin Layer Chromatography (TLC) first. 2. Follow loading guidelines: Use a ratio of at least 50:1 to 100:1 of silica gel to crude product by weight.[1] 3. Pack the column carefully as a uniform slurry to avoid air bubbles and cracks.[1] |
| Product Elutes with Streaking or Tailing | 1. The compound is interacting too strongly with the acidic silica gel. 2. The sample was not loaded onto the column in a concentrated band. | 1. Add a modifier to the eluent: For basic compounds like indoles, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can improve peak shape.[4] 2. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading. Adsorb the sample onto a small amount of silica gel ("dry loading") for better results. |
| No Product is Recovered from the Column | 1. The product is highly polar and has irreversibly adsorbed to the silica gel. 2. The product degraded on the acidic silica gel. | 1. Flush the column with a very polar solvent like methanol or a methanol/dichloromethane mixture. 2. Consider using a different stationary phase, such as neutral alumina, if the compound is acid-sensitive. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol provides a general guideline for the purification of solid this compound.[5]
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir on a hot plate until the solid completely dissolves. If colored impurities persist, add a small amount of activated charcoal and heat for another 5-10 minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.[5]
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Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes slightly and persistently turbid. If too much water is added and the product precipitates out, add a small amount of hot ethanol until the solution clears again.[5]
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Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. The formation of large, well-defined crystals is a sign of effective purification.
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Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
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Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.[5]
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Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying this compound on a silica gel column.[6]
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Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
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Prepare and Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for better resolution, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.
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Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[2][3] The polarity can be gradually increased (a "gradient") by slowly increasing the percentage of ethyl acetate to elute compounds with higher polarity.[3]
-
Collect Fractions: Collect the eluent in a series of fractions (e.g., in test tubes).
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Monitor Separation: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Quantitative Data Summary
The following tables provide illustrative data for typical purification procedures. Note that optimal conditions will vary depending on the specific impurities and scale of the experiment.
Table 1: Representative Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Notes |
| Ethanol / Water | ~5:1 to 10:1 | Good for polar impurities. Water is added as an anti-solvent.[5] |
| Toluene / Hexane | ~1:2 to 1:5 | Effective for non-polar impurities. Hexane is the anti-solvent.[3] |
| Cyclohexane | N/A | Suitable if the compound has moderate solubility at boiling and low solubility at room temperature.[7] |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Value / Description | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for many organic compounds.[2][6] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Start with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration.[2][3] |
| Silica:Crude Ratio | 50:1 to 100:1 (by weight) | A higher ratio provides better separation but requires more solvent.[1] |
| Elution Mode | Isocratic or Gradient | A gradient elution is generally more effective for separating multiple components.[3] |
Visualized Workflows
References
Troubleshooting common issues in Fischer indole synthesis of substituted indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis?
The Fischer indole synthesis is a versatile and widely used chemical reaction to synthesize indoles from an arylhydrazine and a suitable aldehyde or ketone in the presence of an acid catalyst.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[4]
Q2: What are the key steps in the mechanism of the Fischer indole synthesis?
The mechanism involves the following key steps:
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Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.
-
Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.
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Ammonia Elimination: The final step involves the elimination of ammonia to yield the stable indole ring.[4]
Q3: Which acid catalysts are commonly used, and how do I choose the right one?
A variety of Brønsted and Lewis acids can be used. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[1] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective.[5] The choice of catalyst is critical and depends on the reactivity of the substrates. For less reactive starting materials, stronger acids like PPA or Eaton's reagent (P₂O₅ in MeSO₃H) may be necessary.[6] However, overly strong acids can lead to decomposition and tar formation. It is often recommended to screen a few catalysts to find the optimal one for a specific reaction.
Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole using acetaldehyde is often problematic and can result in low yields or failure.[4] A more reliable approach is to use pyruvic acid as the carbonyl compound to form indole-2-carboxylic acid, which can then be decarboxylated to yield indole.[4]
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors.
Possible Causes and Solutions:
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Inappropriate Acid Catalyst: The catalyst may be too weak to promote the reaction or too strong, causing decomposition of the starting materials or product.
-
Solution: Screen a variety of Brønsted and Lewis acids of different strengths. For substrates with electron-withdrawing groups, a stronger acid might be required. Conversely, for electron-rich substrates, a milder acid may prevent side reactions.
-
-
Suboptimal Reaction Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures can result in an incomplete reaction.
-
Solution: Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can sometimes offer better control over heating and improve yields.[7]
-
-
Unstable Hydrazone Intermediate: The arylhydrazone may be unstable and decompose before cyclization.
-
Solution: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. This minimizes the handling of the potentially unstable intermediate.[3]
-
-
Decomposition of Starting Materials: The arylhydrazine or carbonyl compound may be degrading under the acidic reaction conditions.
-
Solution: Ensure the purity of your starting materials. Consider using a milder acid catalyst or lower reaction temperature. In some cases, protecting groups on sensitive functionalities may be necessary.
-
-
Electron-Donating Groups on the Carbonyl Component: Substituents that stabilize the intermediate iminylcarbocation can favor a competing N-N bond cleavage side reaction over the desired[3][3]-sigmatropic rearrangement.[8]
-
Solution: Employ milder reaction conditions. If the issue persists, an alternative synthetic route to the desired indole may be necessary.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
When an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.
Strategies for Controlling Regioselectivity:
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Choice of Acid Catalyst: The acidity of the reaction medium can significantly influence the ratio of regioisomers. For instance, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to favor the formation of the less substituted enamine, leading to the 3-unsubstituted indole from methyl ketones.[6]
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Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate. By choosing a ketone with one sterically bulky group, you can direct the reaction towards the formation of a single regioisomer.
-
Reaction Conditions: In some cases, adjusting the reaction temperature and solvent can influence the regioselectivity.
Regioselectivity with Unsymmetrical Ketones
Caption: Formation of regioisomers from an unsymmetrical ketone.
Issue 3: Formation of Tar and Polymeric Byproducts
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.
Possible Causes and Solutions:
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Excessively Strong Acid or High Temperature: Harsh reaction conditions are a primary cause of tar formation.
-
Solution: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely to avoid prolonged heating after completion.
-
-
Reactive Functional Groups: The presence of certain functional groups on the starting materials can lead to polymerization under acidic conditions.
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Solution: If possible, choose starting materials without highly reactive functionalities. Alternatively, the use of protecting groups for sensitive moieties can prevent their participation in side reactions.
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Issue 4: Difficulty in Product Purification
The crude product from a Fischer indole synthesis can be challenging to purify due to the presence of starting materials, byproducts, and tar.
Purification Strategies:
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Work-up: After the reaction is complete, carefully neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ or NaOH solution). Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Column Chromatography: This is the most common method for purifying indoles. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.[2]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair can be an effective purification method.
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Distillation: For liquid indoles, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.
Data Presentation
Table 1: Comparison of Acid Catalysts for the Synthesis of 2-phenylindole from Acetophenone and Phenylhydrazine
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Zeolite-HY | Chloroform | 60 | 4 | 43 |
| 2 | Montmorillonite K10 | Chloroform | 60 | 4 | 70 |
| 3 | Amberlyst-15 | Chloroform | 60 | 4 | 68 |
| 4 | Phosphomolybdic acid | Chloroform | 60 | 4 | 86 |
Data adapted from a study on one-pot Fischer indole synthesis.[9]
Table 2: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | N/A | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA | 600 | 3 | N/A | 91 |
Data compiled from studies on microwave-assisted Fischer indole synthesis.[7][10]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenylindole
This protocol is adapted from standard laboratory procedures for the Fischer indole synthesis.[11]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).
-
Carefully add polyphosphoric acid (PPA) to the mixture with stirring.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-phenylindole.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Phenylindole
This protocol is based on literature procedures for microwave-assisted Fischer indole synthesis.[7]
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Eaton's Reagent (P₂O₅ in MeSO₃H)
-
10 mL microwave vial with a magnetic stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Carefully add Eaton's Reagent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. testbook.com [testbook.com]
- 6. researchwithnj.com [researchwithnj.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
Optimization of reaction conditions for 5-Chloro-2-methylindole synthesis (catalyst, temperature, solvent)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the synthesis of 5-Chloro-2-methylindole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of 4-chlorophenylhydrazine and acetone.[1][2]
Q2: What are the essential starting materials for the Fischer indole synthesis of this compound?
A2: The key starting materials are 4-chlorophenylhydrazine (or its hydrochloride salt) and acetone.[3][4]
Q3: Which acid catalysts are suitable for this synthesis, and how do they compare?
A3: A range of Brønsted and Lewis acids can be employed as catalysts. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[1][5] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective.[1][5] The choice of catalyst can significantly impact the reaction rate and yield, with stronger acids like PPA often used for less reactive substrates.[6]
Q4: What are the recommended solvents and temperatures for this reaction?
A4: The Fischer indole synthesis is typically conducted at elevated temperatures, generally ranging from 80°C to 150°C.[1] Common solvents include ethanol, toluene, and glacial acetic acid.[4][7] Solvent-free conditions, using an excess of the acid catalyst, have also been reported to be effective.[8]
Q5: What are the typical byproducts observed in 5-chloroindole synthesis, and how can they be minimized?
A5: Common byproducts include regioisomers (if an unsymmetrical ketone is used, which is not the case with acetone), 4-chloroaniline due to N-N bond cleavage in the hydrazone intermediate, and polymeric tars.[6][9] To minimize these, ensure high-purity starting materials, optimize the reaction temperature to avoid decomposition, and consider using milder reaction conditions.[1][9]
Q6: How can I purify the final this compound product?
A6: Purification can be achieved through several standard laboratory techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) is a highly effective method for purifying the solid product.[9][10] Silica gel column chromatography can also be used to separate the product from byproducts with different polarities.[7][9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield
| Possible Cause | Solution |
| Inappropriate Acid Catalyst | The choice of acid is critical. A weak acid may not effectively promote the reaction, while a very strong acid could lead to degradation. Screen various Brønsted and Lewis acids (e.g., p-TSA, ZnCl₂, PPA) to find the optimal catalyst for your setup. |
| Suboptimal Reaction Temperature | Insufficient heat may prevent the reaction from proceeding, whereas excessive heat can cause decomposition of reactants or products. The optimal temperature is highly dependent on the substrate and catalyst. Start with milder conditions (e.g., 80-100°C) and gradually increase the temperature, monitoring the reaction by TLC.[1][6] |
| Poor Quality of Starting Materials | Impurities in 4-chlorophenylhydrazine, acetone, or the solvent can interfere with the reaction. Ensure the 4-chlorophenylhydrazine is of high purity and that the acetone is dry.[1] |
| Incomplete Reaction | The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider extending the reaction time or slightly increasing the temperature.[1][7] |
Problem 2: Formation of Multiple Products/Byproducts
| Possible Cause | Solution |
| Decomposition of Hydrazone Intermediate | The hydrazone intermediate may be unstable under the reaction conditions. Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized. Performing the reaction at a lower temperature for a longer duration can also be beneficial.[9] |
| N-N Bond Cleavage | This side reaction leads to the formation of 4-chloroaniline. Milder reaction conditions (lower temperature, less harsh acid) may disfavor this pathway.[9] |
| Polymerization/Tar Formation | Strongly acidic conditions and high temperatures can lead to the formation of intractable tars. Use the mildest possible acid catalyst and the lowest effective temperature. In some cases, a solvent-free approach with a solid acid catalyst can reduce tar formation.[6][8] |
Data Presentation
Table 1: Illustrative Reaction Conditions for Fischer Indole Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Zinc Chloride (ZnCl₂) | Ethanol | ~80 (reflux) | 65-75 |
| Polyphosphoric Acid (PPA) | None | 120-150 | 70-85 |
| Sulfuric Acid (H₂SO₄) | Ethanol | ~80 (reflux) | 60-70 |
| p-Toluenesulfonic Acid (p-TSA) | Toluene | ~110 (reflux) | 70-80 |
| p-Toluenesulfonic Acid (p-TSA) | None | 100 | ~80 |
| Acetic Acid | Acetic Acid | ~118 (reflux) | 50-65 |
Note: Yields are illustrative and can vary based on specific experimental conditions, purity of reagents, and reaction scale.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., Zinc Chloride, Polyphosphoric Acid, p-Toluenesulfonic acid)
-
Solvent (e.g., Ethanol, Toluene, or none)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents).
-
Addition of Reagents: Add the solvent (e.g., ethanol) to the flask, followed by the dropwise addition of acetone (1.1 equivalents) while stirring.
-
Reaction: Heat the reaction mixture to the appropriate temperature (see Table 1) and maintain it for several hours. Monitor the progress of the reaction by TLC.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using an acid like HCl or H₂SO₄, neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. If PPA was used, carefully pour the hot mixture over crushed ice and then neutralize.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Identifying and removing isomeric impurities from 5-Chloro-2-methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing isomeric impurities from 5-Chloro-2-methylindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in this compound?
A1: The most common isomeric impurities are other positional isomers of chloro-2-methylindole, which can arise during synthesis depending on the starting materials and reaction conditions. These include:
-
4-Chloro-2-methylindole
-
6-Chloro-2-methylindole
-
7-Chloro-2-methylindole
Other potential impurities can include unreacted starting materials, such as 4-chlorophenylhydrazine, and oxidation or degradation products, which may cause discoloration.[1]
Q2: Why is it crucial to remove isomeric impurities from this compound, especially in drug development?
A2: Even minor differences in the position of the chlorine atom on the indole ring can lead to significant variations in the biological activity, pharmacokinetic properties, and toxicity of a compound. In pharmaceutical research, one isomer may be therapeutically active, while another could be inactive or even harmful. Therefore, ensuring the isomeric purity of this compound is essential for obtaining accurate and reproducible experimental results and for the safety and efficacy of potential drug candidates.
Q3: What analytical techniques are recommended for identifying isomeric impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of isomeric impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for initial purity assessment and for monitoring the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, particularly reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the definitive identification of isomers based on the unique chemical shifts of their protons and carbons.
Troubleshooting Guides
Issue 1: Multiple Spots Observed on TLC Analysis
Symptom: Your TLC analysis of this compound shows more than one spot, indicating the presence of impurities.
Possible Causes:
-
Incomplete reaction during synthesis, leaving residual starting materials.
-
Formation of isomeric byproducts due to a lack of regioselectivity in the synthesis.
-
Degradation of the product during workup or storage.
Solutions:
-
Optimize TLC Conditions: Experiment with different solvent systems to achieve better separation of the spots. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate.
-
Purification: The most effective solution is to purify the compound using column chromatography or recrystallization.
-
Optimize Synthesis: If you are synthesizing the material, consider modifying the reaction conditions (e.g., temperature, catalyst, reaction time) to minimize byproduct formation.
Issue 2: Poor Separation of Isomers in HPLC
Symptom: Your HPLC chromatogram shows co-eluting or poorly resolved peaks for this compound and its isomers.
Possible Causes:
-
The chosen stationary phase (column) does not provide sufficient selectivity for the isomers.
-
The mobile phase composition is not optimal for separation.
-
Secondary interactions with the stationary phase are causing peak tailing.
Solutions:
-
Column Selection: While a standard C18 column is a good starting point, consider using a phenyl-hexyl or biphenyl column, which can offer alternative selectivities through π-π interactions.
-
Mobile Phase Optimization: Adjust the gradient and the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (e.g., water with 0.1% formic acid).
-
Address Peak Tailing: For basic compounds like indoles, peak tailing can occur due to interactions with acidic silanol groups on the silica support. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mitigate this issue.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Chloro-methyl-indoles in CDCl₃
| Proton | 5-Chloro-3-methyl-1H-indole | 6-Chloro-3-methyl-1H-indole | Expected for this compound Isomers |
| NH | ~7.91 (s) | ~7.88 (s) | A broad singlet typically downfield (>8.0 ppm) |
| Aromatic H | ~7.57 (d), ~7.27 (d), ~7.16 (dd) | ~7.48 (d), ~7.33 (d), ~7.09 (dd) | Distinct doublets and doublets of doublets in the aromatic region (~7.0-7.6 ppm) |
| C2-H/C3-H | ~7.01 (s) | ~6.95 (dd) | A singlet or doublet for the proton at the 2 or 3 position |
| CH₃ | ~2.32 (d) | ~2.31 (d) | A singlet or doublet for the methyl group protons |
Note: Data for 3-methyl analogs are provided as representative examples. The exact chemical shifts for 2-methyl isomers will vary but will show distinct patterns allowing for differentiation.
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Chloro-methyl-indoles in CDCl₃
| Carbon | 5-Chloro-3-methyl-1H-indole | 6-Chloro-3-methyl-1H-indole |
| Aromatic/Heterocyclic C | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68 | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96 |
| CH₃ | 9.63 | 9.67 |
Note: The carbon chemical shifts are highly sensitive to the position of the chlorine atom and the methyl group, providing a reliable method for isomer identification.
Table 3: Example TLC Solvent Systems for Separation of Indole Derivatives
| Solvent System (v/v) | Polarity | Application Notes |
| 10-30% Ethyl Acetate in Hexane | Low to Medium | A good starting point for many indole derivatives. Adjusting the ratio can fine-tune the separation. |
| 5-10% Methanol in Dichloromethane | Medium to High | Useful for more polar indole derivatives or when separation is not achieved with ethyl acetate/hexane. |
| Toluene / Acetone / Ethyl Acetate | Varies | Can provide different selectivities compared to standard ester/alkane or alcohol/chlorinated solvent systems. |
Experimental Protocols
Protocol 1: Identification of Isomeric Impurities by HPLC
Objective: To separate and identify this compound from its potential isomeric impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (containing 0.1% formic acid). A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 220 nm and 275 nm
-
-
Analysis: Inject the sample and record the chromatogram. The retention times of the isomers will differ, allowing for their separation and quantification.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To remove isomeric impurities and other byproducts from a crude sample of this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC that gives good separation between the desired product and impurities (aim for an Rf of ~0.3 for the product). A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing:
-
Plug the bottom of the column with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 3: Purification by Recrystallization
Objective: To purify a solid sample of this compound.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the identification and purification of this compound.
Caption: Troubleshooting guide for poor HPLC separation of isomers.
References
Preventing degradation and oxidation of 5-Chloro-2-methylindole during storage
Welcome to the Technical Support Center for 5-Chloro-2-methylindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation and oxidation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The indole nucleus in this compound is an electron-rich aromatic system, making it susceptible to degradation under certain conditions. The primary causes of degradation are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored impurities. This process can be accelerated by light and heat.
-
Acidic Conditions: Indoles are particularly sensitive to strong acidic conditions, which can lead to polymerization and the formation of complex degradation products.
-
Light Exposure: Many indole derivatives are photosensitive and can degrade when exposed to light, especially UV radiation.
-
Elevated Temperatures: Higher storage temperatures can increase the rate of both oxidative and other degradation pathways.
Q2: I've noticed a change in the color of my this compound, from off-white to a pink or brownish hue. What does this signify?
A2: A color change in your this compound is a common visual indicator of degradation, specifically oxidation. While a slight change in color may not significantly affect the purity for some applications, it is a clear sign that the compound is degrading. For sensitive experiments, it is crucial to assess the purity of the material before use.
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light: Protect from light by storing in an amber or opaque vial.
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., pink, brown) | Oxidation due to exposure to air and/or light. | 1. Verify the purity of the compound using a suitable analytical method (e.g., HPLC).2. For future storage, transfer the compound to an amber vial, purge with an inert gas (argon or nitrogen), and store at 2-8°C. |
| Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution | Degradation in solution. Indoles can be unstable in certain solvents, especially acidic solutions. | 1. Ensure the solvent is of high purity and de-gassed.2. If using an acidic mobile phase for HPLC, prepare the sample solution immediately before analysis.3. Consider using a mobile phase with a neutral or slightly basic pH if compatible with the analytical method. |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | 1. Prepare fresh stock solutions for each experiment.2. If a stock solution must be stored, store it at 2-8°C in an amber vial and for a limited time. Perform a quick purity check before use if stored for an extended period. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrumentation and degradation products.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the main peak from any degradation products formed during forced degradation studies.
-
Protocol 2: Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify the degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of chemical degradation and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation by minimizing contact with oxygen. |
| Light | Protect from Light (Amber Vial) | To prevent photolytic degradation. |
| Humidity | Dry (Tightly Sealed Container) | To prevent hydrolysis and other moisture-related degradation. |
Table 2: Example Data from a Forced Degradation Study of this compound
Note: The following data is illustrative. Actual results should be generated experimentally.
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (Retention Time) |
| Control | 99.8 | 0.2 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 | 12.5 min |
| 0.1 M NaOH, RT, 24h | 98.5 | 1.5 | 9.8 min |
| 3% H₂O₂, RT, 24h | 92.1 | 7.9 | 15.2 min |
| Heat (105°C), 24h | 99.1 | 0.9 | - |
| Photolytic (ICH Q1B) | 96.4 | 3.6 | 11.7 min |
Visualizations
Caption: Predicted Degradation Pathways for this compound.
Caption: Workflow for Stability Testing of this compound.
Caption: Troubleshooting Decision Tree for this compound.
References
- 1. iagim.org [iagim.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. caronscientific.com [caronscientific.com]
Side reactions to avoid during the synthesis of 5-Chloro-2-methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 5-Chloro-2-methylindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for the synthesis of this compound is the Fischer indole synthesis. Alternative routes include the Bischler-Möhlau, Bartoli, and Gassman indole syntheses, though these are less commonly reported for this specific compound.
Q2: What are the primary side reactions to be aware of during the Fischer indole synthesis of this compound?
A2: The main side reactions include the formation of regioisomers (4-Chloro-2-methylindole and 7-Chloro-2-methylindole), dehalogenation to yield 2-methylindole, and the formation of polymeric tars. Cleavage of the N-N bond in the hydrazone intermediate can also lead to aniline byproducts.[1]
Q3: How can I minimize the formation of regioisomers?
A3: Regioisomer formation is a known challenge in Fischer indole synthesis. While complete elimination can be difficult, optimizing the acid catalyst and reaction conditions can influence the product ratio. The choice of a milder Lewis acid catalyst over a strong Brønsted acid may afford better regioselectivity in some cases. Careful monitoring of the reaction temperature is also crucial, as higher temperatures can lead to increased isomerization.
Q4: What conditions favor the unwanted dehalogenation of the starting material?
A4: Dehalogenation is often promoted by harsh reaction conditions, particularly high temperatures and the use of certain catalysts. For instance, some palladium catalysts used in related syntheses are known to cause dehalogenation. If any reduction steps are involved in the overall synthetic scheme, the choice of reducing agent and conditions must be carefully considered to avoid loss of the chloro-substituent.
Q5: How can I prevent the formation of polymeric tars?
A5: Tar formation is typically a result of overly acidic conditions or excessive heat, which can cause decomposition of the starting materials or the product.[2] To mitigate this, it is advisable to use the mildest effective acid catalyst and the lowest possible reaction temperature. Running the reaction under solvent-free conditions or using mechanochemistry (ball milling) has also been reported to reduce side reactions and simplify purification.
Troubleshooting Guides
Problem 1: Low Yield of this compound
This is a common issue that can arise from several factors during the Fischer indole synthesis.
| Potential Cause | Troubleshooting Strategy |
| Inappropriate Acid Catalyst | The choice of acid is critical. A catalyst that is too weak may not facilitate the reaction efficiently, while a very strong acid can degrade the reactants or product. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective but can be harsh. |
| Suboptimal Reaction Temperature | Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition and tar formation. The optimal temperature is substrate-dependent. It is recommended to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. |
| Poor Quality of Starting Materials | Impurities in the 4-chlorophenylhydrazine or acetone can interfere with the reaction. Ensure the purity of starting materials, distilling acetone if necessary. |
| N-N Bond Cleavage | Cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate is a competing side reaction. This can be minimized by using milder reaction conditions and carefully selecting the acid catalyst. |
Problem 2: Presence of Significant Impurities in the Final Product
The presence of impurities complicates purification and reduces the overall yield of the desired product.
| Observed Impurity | Potential Cause | Mitigation and Purification Strategy |
| Regioisomers (4- & 7-Chloro-2-methylindole) | The cyclization step of the Fischer indole synthesis can occur at either ortho position of the phenylhydrazine. | Optimization of the acid catalyst and reaction temperature may alter the isomer ratio. Purification is typically achieved by column chromatography on silica gel, as the isomers often have slightly different polarities. |
| 2-Methylindole (Dehalogenated Product) | Harsh reaction conditions (high temperature, strong acid) or the presence of certain metals can cause the loss of the chlorine atom. | Use milder reaction conditions. If catalytic hydrogenation is used elsewhere in the synthesis, be cautious of catalysts like Pd/C which can promote dehalogenation. Purification can be challenging due to similar polarities; careful column chromatography or recrystallization may be effective. |
| Polymeric Tars | Overly aggressive reaction conditions leading to decomposition. | Use the mildest possible acid and lowest effective temperature. Consider solvent-free conditions or alternative synthetic routes if tar formation is persistent. Tars are typically removed during workup and purification (filtration and chromatography). |
| Residual Starting Materials | Incomplete reaction. | Increase reaction time or temperature cautiously, while monitoring for the formation of degradation products. Ensure the correct stoichiometry of reactants. Purification via column chromatography is generally effective. |
Data Presentation
Table 1: Illustrative Yields of this compound and Side Products under Various Fischer Indole Synthesis Conditions
The following data is representative and intended for illustrative purposes, as precise quantitative analysis for this specific reaction is not widely published. Actual yields may vary based on experimental setup and scale.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of Regioisomers (%) | Yield of 2-Methylindole (%) |
| ZnCl₂ | Toluene | 110 | 6 | ~75 | ~10-15 | <2 |
| H₂SO₄ | Ethanol | 80 | 8 | ~60 | ~15-20 | ~5 |
| PPA | None | 120 | 2 | ~80 | ~5-10 | <1 |
| p-TSA | Acetic Acid | 100 | 12 | ~70 | ~10-15 | <3 |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 4-chlorophenylhydrazine and acetone.
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or zinc chloride)
-
Ethanol (for reactions with ZnCl₂)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and acetone (1.1 equivalents).
-
Acid Catalysis:
-
Method A (PPA): Cautiously add polyphosphoric acid (approximately 10 times the weight of the hydrazine) to the mixture.
-
Method B (ZnCl₂): Add a solvent such as ethanol, followed by anhydrous zinc chloride (1 equivalent).
-
-
Reaction: Heat the reaction mixture to 80-120°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
For PPA: After completion, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
For ZnCl₂: After completion, cool the mixture and quench with water.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Recrystallization of this compound
This protocol provides a general method for the purification of solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., cyclohexane or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-methylindole
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Chloro-2-methylindole from the laboratory to the pilot plant. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, primarily via the Fischer indole synthesis, which is a common route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The Fischer indole synthesis is a widely used and versatile method for preparing substituted indoles, including this compound.[1] This reaction involves the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with a suitable ketone, in this case, acetone, to form a hydrazone intermediate, which then undergoes cyclization to the indole.[1][2]
Q2: My yield of this compound is significantly lower at the pilot plant scale compared to the lab. What are the likely causes?
A2: A drop in yield during scale-up is a common issue and can often be attributed to several factors:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, which can promote the formation of side-products and degradation of the desired product.
-
Exothermic Reactions: The Fischer indole synthesis can be exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.
-
Reagent Addition Rates: The rate at which reagents are added can have a more pronounced effect on the reaction profile at a larger scale.
-
Purity of Starting Materials: Impurities in larger batches of starting materials, which may have been negligible at the lab scale, can interfere with the reaction on a larger scale.
Q3: I am observing significant tar or polymer formation in my pilot-plant scale Fischer indole synthesis. How can this be mitigated?
A3: Tar formation is a common problem in the Fischer indole synthesis, often exacerbated by the acidic conditions and higher temperatures. To mitigate this:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid or polyphosphoric acid are often used, they can also promote polymerization.[1] Experimenting with milder Lewis acids such as zinc chloride may offer better results with fewer side reactions.
-
Precise Temperature Control: Implement robust temperature control using a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate tar formation.
-
Solvent Selection: The choice of solvent can impact the solubility of intermediates and byproducts. A solvent that effectively dissolves all components can sometimes reduce tar formation.
Q4: How can I improve the purity of my this compound during downstream processing at the pilot scale?
A4: Purification at a larger scale can be challenging. Common issues include the product "oiling out" during crystallization or low recovery.
-
Crystallization Solvent System: Carefully select and optimize the solvent system for crystallization. Anti-solvent crystallization is a common technique.
-
Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Chromatography: While challenging at a large scale, column chromatography may be necessary if crystallization does not provide the desired purity.
Data Presentation
The following table provides a hypothetical comparison of key parameters for the synthesis of this compound at the laboratory and pilot plant scales. These values are illustrative and will vary depending on the specific equipment and process conditions.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 10-100 g | 10-100 kg |
| Reactor Volume | 250 mL - 2 L | 100 L - 1000 L |
| Reactant Molar Ratio | (4-chlorophenyl)hydrazine:acetone (1:1.1) | (4-chlorophenyl)hydrazine:acetone (1:1.1) |
| Catalyst | Polyphosphoric Acid (PPA) or ZnCl₂ | Polyphosphoric Acid (PPA) or ZnCl₂ |
| Solvent | Toluene or Ethanol | Toluene or Ethanol |
| Reaction Temperature | 80-120°C | 80-120°C (with precise control) |
| Reaction Time | 2-6 hours | 4-10 hours (may be longer due to heat/mass transfer) |
| Typical Yield | 75-85% | 60-75% |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization / Distillation |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene or Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and a suitable solvent like toluene.
-
Add acetone (1.1 equivalents) dropwise to the stirred mixture.
-
Carefully add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or PPA).
-
Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
If PPA was used, carefully pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.[1] If another catalyst was used, quench the reaction with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Pilot Plant Scale-Up Considerations
Adapting the laboratory protocol to a pilot plant requires careful consideration of several factors:
-
Reactor and Equipment:
-
Use a glass-lined or stainless steel jacketed reactor with appropriate agitation (e.g., anchor or turbine stirrer) to ensure efficient mixing and heat transfer.
-
The reactor should be equipped with a temperature probe, a pressure gauge, and a reflux condenser.
-
-
Reagent Handling and Addition:
-
Reagents should be charged to the reactor through dedicated lines to minimize exposure.
-
The rate of addition of exothermic reagents should be carefully controlled to manage the reaction temperature.
-
-
Process Control:
-
Implement automated process control for temperature, pressure, and stirring rate to ensure batch-to-batch consistency.
-
-
Work-up and Isolation:
-
Use a filter press or centrifuge for solid-liquid separation.
-
Drying of the final product should be performed in a vacuum oven.
-
-
Safety:
-
Conduct a thorough process safety analysis (e.g., HAZOP) before the first pilot run.
-
Ensure adequate ventilation and personal protective equipment (PPE) for all personnel.
-
Flammable solvents should be handled in an appropriately rated area.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for scale-up issues.
References
Resolving issues with incomplete reactions in 5-Chloro-2-methylindole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the synthesis of 5-Chloro-2-methylindole, particularly focusing on challenges associated with incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of (4-chlorophenyl)hydrazine with acetone.[1][3]
Q2: My Fischer indole synthesis of this compound is resulting in a low yield or is failing completely. What are the common causes?
A2: Low yields or reaction failures in the Fischer indole synthesis can be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of the starting materials or product.[3][4]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently or too high, leading to decomposition and tar formation.[3]
-
Poor Quality of Starting Materials: Impurities in the (4-chlorophenyl)hydrazine or acetone can interfere with the reaction.[4]
-
Decomposition of the Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions.[1]
Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity for this compound?
A3: The formation of multiple products can arise from side reactions. To improve selectivity:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Lowering the temperature and extending the reaction time may minimize the formation of byproducts.[1]
-
Choice of Catalyst: The choice of acid catalyst can influence the reaction pathway. Screening different Brønsted and Lewis acids can help identify the optimal catalyst for your specific substrate.[3][4]
-
Inert Atmosphere: Indoles can be susceptible to oxidation at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[3]
Q4: What are the common byproducts in the synthesis of this compound?
A4: Common byproducts can include:
-
Regioisomers: If an unsymmetrical ketone other than acetone were used, regioisomeric indole products could form.
-
Aniline Derivatives: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of 4-chloroaniline.[1]
-
Polymeric Materials and Tars: These can form under strongly acidic conditions or at high temperatures.[3]
Q5: How can I purify the crude this compound?
A5: The crude product can be purified by standard laboratory techniques:
-
Column Chromatography: Silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent is a common method.[3][4]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be effective for purifying the solid product.[1][3][4]
Troubleshooting Guide for Incomplete Reactions
This section provides a structured approach to diagnosing and resolving incomplete reactions during the synthesis of this compound.
Issue 1: Low Conversion of Starting Material
Possible Causes:
-
Insufficiently Active Catalyst: The chosen acid catalyst may not be strong enough to promote the reaction efficiently.
-
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Short Reaction Time: The reaction may not have been allowed to run to completion.
Solutions:
-
Catalyst Screening: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and byproduct formation by TLC or LC-MS.
-
Time Extension: Increase the reaction time and monitor the progress until no further consumption of the starting material is observed.
Issue 2: Stalling of the Reaction After Initial Product Formation
Possible Causes:
-
Catalyst Deactivation: The catalyst may be consumed or deactivated over the course of the reaction.
-
Product Inhibition: The product itself may inhibit the catalytic cycle.
-
Change in Reaction Medium: The properties of the reaction mixture may change as the reaction progresses, affecting catalyst solubility or reactivity.
Solutions:
-
Additional Catalyst: In some cases, adding a fresh portion of the catalyst may restart the reaction.
-
Solvent Screening: Investigate the use of different solvents that may better solubilize all components throughout the reaction.
-
One-Pot vs. Two-Step: If forming the hydrazone in situ, consider isolating the hydrazone first before proceeding with the cyclization step to have better control over the reaction conditions.
Data Presentation
The following tables provide illustrative data on the effect of different reaction parameters on the yield of indole synthesis. Note that these are representative examples and actual results for this compound may vary.
Table 1: Illustrative Effect of Acid Catalyst on Indole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Zinc Chloride (ZnCl₂) | Ethanol | 80-100 | 4-8 | 60-80 |
| Polyphosphoric Acid (PPA) | Neat | 100-150 | 1-3 | 70-90 |
| p-Toluenesulfonic Acid (p-TSA) | Toluene | 110 | 6-12 | 50-70 |
| Hydrochloric Acid (HCl) | Ethanol | 80 | 8-16 | 40-60 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | 25-40 | 2-6 | 65-85 |
Disclaimer: The data in this table is illustrative and based on general outcomes for Fischer indole syntheses. Actual yields will depend on the specific substrate, purity of reagents, and reaction scale.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., Zinc Chloride, Polyphosphoric Acid)
-
Solvent (e.g., Ethanol, Toluene, or neat for PPA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents).
-
Addition of Reagents: Add the solvent (e.g., ethanol). Add acetone (1.1 equivalents) dropwise while stirring.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux for ethanol, 100-150°C for PPA) and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Incomplete Reactions
Caption: Troubleshooting logic for addressing incomplete reactions.
References
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 5-Chloro-2-methylindole for structural confirmation
A definitive guide for researchers, scientists, and drug development professionals on the structural confirmation of 5-Chloro-2-methylindole through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by alternative analytical techniques. This guide provides a comprehensive comparison of spectroscopic data, detailed experimental protocols, and logical workflows to ensure accurate structural elucidation.
The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic compounds like this compound, a versatile building block in medicinal chemistry, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analyses, stands as the gold standard for elucidating molecular architecture. This guide presents a detailed ¹H and ¹³C NMR spectral analysis of this compound, alongside a comparison with alternative analytical methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a robust framework for its structural confirmation.
¹H and ¹³C NMR Spectral Data
The structural assignment of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values provide a unique fingerprint of the molecule's atomic connectivity and chemical environment.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | br s | 1H | N-H |
| ~7.51 | d | 1H | H-4 |
| ~7.18 | d | 1H | H-7 |
| ~7.05 | dd | 1H | H-6 |
| ~6.15 | s | 1H | H-3 |
| ~2.40 | s | 3H | -CH₃ |
Note: Predicted data based on analogous compounds. The broad singlet of the N-H proton is exchangeable with D₂O.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~136.5 | C-2 |
| ~133.8 | C-7a |
| ~129.0 | C-3a |
| ~125.5 | C-5 |
| ~121.8 | C-6 |
| ~120.0 | C-4 |
| ~111.5 | C-7 |
| ~100.0 | C-3 |
| ~13.5 | -CH₃ |
Note: Predicted data based on analogous compounds.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, a multi-technique approach offers a more comprehensive confirmation. Mass spectrometry and FTIR spectroscopy provide complementary information regarding the compound's molecular weight and functional groups, respectively.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Experimental Data |
| ¹H NMR | Proton environment, connectivity (J-coupling) | See Table 1 |
| ¹³C NMR | Carbon skeleton | See Table 2 |
| Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern | Molecular Ion (M⁺): m/z 165. A characteristic M+2 peak at m/z 167 is observed due to the ³⁷Cl isotope.[1] |
| FTIR Spectroscopy | Presence of functional groups | N-H stretch (~3400 cm⁻¹), aromatic C-H stretch, C=C aromatic stretch.[2] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 160 ppm
-
Reference: CDCl₃ at 77.16 ppm.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]
-
Filter the solution if any particulate matter is present.[3]
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70°C), ramp to a final temperature (e.g., 250°C).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
FTIR Analysis:
-
Instrument: FTIR Spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as a background.
Structural Confirmation Workflow and Molecular Structure
The logical flow for confirming the structure of this compound involves a combination of these analytical techniques, starting with synthesis and purification, followed by spectroscopic analysis and data interpretation.
Caption: Workflow for the structural confirmation of this compound.
The confirmed structure of this compound, with the numbering of the carbon and hydrogen atoms corresponding to the NMR data, is presented below.
Caption: Chemical structure of this compound with atom numbering.
References
Navigating Reactivity: A Comparative Guide to 5-Chloro-2-methylindole and its Isomers
In the landscape of medicinal chemistry and drug development, the indole scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1] Halogenation of this privileged heterocycle, particularly with chlorine, serves as a critical strategy for modulating its electronic properties, metabolic stability, and target binding affinity.[2] However, the reactivity and subsequent synthetic utility of a chloroindole derivative are profoundly influenced by the position of the chlorine atom on the indole ring.
This guide provides an objective comparison of the reactivity of 5-Chloro-2-methylindole against other chloroindole isomers. Supported by experimental data and established chemical principles, this analysis is designed to inform substrate selection and reaction optimization for researchers, scientists, and drug development professionals.
Comparative Analysis of Reactivity
The reactivity of chloroindoles is primarily dictated by the electronic interplay between the electron-rich indole nucleus and the electron-withdrawing chlorine substituent. The position of the chlorine atom alters the electron density at key reactive sites—namely the C3 position of the pyrrole ring and the N-H bond—and influences the strength of the carbon-chlorine bond, which is crucial for cross-coupling reactions.
Electrophilic Aromatic Substitution: The indole ring is inherently activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site for substitution.[3]
-
This compound: This isomer presents a balanced reactivity profile. The 2-methyl group is electron-donating, which activates the ring and reinforces the inherent nucleophilicity of the C3 position. The 5-chloro group exerts an electron-withdrawing inductive effect, which deactivates the ring, but this effect is somewhat distal to the reactive C3 site.
-
4-Chloro and 6-Chloroindoles: In these isomers, the chlorine atom is positioned on the benzene ring in closer proximity to the pyrrole nitrogen. This placement results in a more pronounced deactivation of the entire indole system towards electrophiles compared to the 5-chloro isomer.
-
7-Chloroindole: The chlorine atom at the C7 position exerts a significant inductive pull on the C2-C3 bond of the pyrrole ring, leading to a notable deactivation for electrophilic substitution at C3.
-
2-Chloro and 3-Chloroindoles: When the chlorine is directly on the pyrrole ring, its reactivity changes dramatically. 3-chloroindoles, for example, can undergo halogenation-elimination-halogenation processes.[3]
N-Alkylation: The N-H proton of indole is slightly acidic and can be removed by a base to generate a nucleophilic indolide anion, which readily undergoes alkylation. The electron-withdrawing nature of the chlorine substituent increases the acidity of the N-H proton, facilitating its deprotonation. This effect is generally observed across all chloroindole isomers, making them amenable to N-alkylation, sometimes under milder conditions than indole itself.[3][4]
Metal-Catalyzed Cross-Coupling Reactions: Chloroindoles are valuable substrates for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Heck, and Buchwald-Hartwig amination. A critical step in these palladium-catalyzed reactions is the oxidative addition of the aryl halide to the metal center.[5] The reactivity for this step is governed by the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl.[5]
-
General Reactivity: Chloroindoles are generally less reactive than their bromo- and iodo-counterparts.[5] Consequently, they often require more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of specialized, highly active palladium catalysts and ligands to achieve efficient coupling.[5]
-
Isomer Comparison: The relative reactivity among chloroindole isomers in cross-coupling is less pronounced than the difference between chloro- and bromo-indoles. However, subtle electronic and steric differences can influence reaction efficiency. This compound is a competent coupling partner, and its derivatives are widely used as intermediates in the synthesis of bioactive molecules.[2]
Data Presentation
| Isomer | CAS Number | Melting Point (°C) | Electrophilic Substitution at C3 | N-Alkylation Reactivity | Pd-Catalyzed Cross-Coupling |
| This compound | 1075-35-0 | 100-103 | Moderate to High | High | Moderate (Requires optimized conditions) |
| 4-Chloroindole | 25235-85-2 | 27-30 | Low to Moderate | High | Moderate (Requires optimized conditions) |
| 5-Chloroindole | 17422-32-1 | 69-71[2] | Moderate | High | Moderate (Requires optimized conditions) |
| 6-Chloroindole | 17422-33-2 | 87-89 | Low to Moderate | High | Moderate (Requires optimized conditions) |
| 7-Chloroindole | 53924-05-3 | 55-58 | Low | High | Moderate (Requires optimized conditions) |
Mandatory Visualization
Caption: Inhibition of the EGFR/BRAF signaling pathway by 5-chloroindole derivatives.[2]
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole[7]
This protocol outlines the synthesis of a 5-chloroindole scaffold via the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone.[6]
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Butan-2-one
-
Ethanol or Glacial Acetic Acid
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).
-
Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.
-
Acid Catalysis: Carefully introduce a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base. Extract the product with an organic solvent. The combined organic layers are then dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield 5-chloro-2,3-dimethyl-1H-indole.[6]
Protocol 2: Halogen Exchange Synthesis of 5-Chloroindole from 5-Bromoindole[8]
This method provides a commercially viable route to 5-chloroindole via a copper-catalyzed halogen exchange reaction.[7]
Materials:
-
5-bromoindole
-
Cuprous chloride (CuCl)
-
N-methyl-2-pyrrolidone (NMP)
-
Aqueous ammonia (20-25%)
-
Chloroform
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 5-bromoindole (1 eq.) and cuprous chloride (1.2 eq.).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask.
-
Heating: Heat the reaction mixture to 140-150 °C with continuous stirring for 4-6 hours. Monitor reaction completion by TLC.[8]
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding aqueous ammonia and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude 5-chloroindole can be purified by recrystallization from a suitable solvent system like chloroform/hexane.[7]
Protocol 3: Buchwald-Hartwig Amination of a Chloroindole (General Protocol)
This protocol describes a general procedure for the C-N cross-coupling of a chloroindole with an amine, a reaction class where 5-chloroindoles are often used despite their lower reactivity compared to bromoindoles.
Materials:
-
5-chloroindole derivative
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or other biarylphosphine ligands)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-chloroindole derivative, the amine, the base, the palladium catalyst, and the ligand.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring. The reaction time can vary from a few hours to overnight. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Purification: Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Mass Spectrometry Fragmentation of 5-Chloro-2-methylindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Chloro-2-methylindole. Due to the limited public availability of the full mass spectrum for this compound, its fragmentation pattern is predicted based on established fragmentation rules and comparison with structurally similar indole derivatives. This guide presents experimental mass spectrometry data for relevant comparative compounds, outlines a detailed experimental protocol for their analysis, and visualizes the predicted fragmentation pathway.
Comparative Fragmentation Data
The mass spectrometry data for this compound is compared with its non-chlorinated analog, 2-methylindole, and the parent compound, indole. Additionally, key fragments of 5-chloroindole are included to illustrate the influence of the chlorine substituent.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| This compound | 165/167 (Predicted) | Predicted: 164/166, 130, 129, 102, 77 |
| 2-Methylindole | 131 (100%) | 130 (85%), 103 (10%), 77 (15%)[1] |
| Indole | 117 (100%) | 90 (15%), 89 (20%), 63 (10%) |
| 5-Chloroindole | 151/153 | 116, 89[2] |
Note: The presence of chlorine in this compound and 5-chloroindole results in isotopic peaks for chlorine-containing fragments (M+2) with an intensity ratio of approximately 3:1.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the ionization of the indole nitrogen or the π-system of the aromatic rings.
A primary fragmentation event is the loss of a hydrogen atom from the molecular ion, leading to the formation of a stable, resonance-stabilized cation at m/z 164/166. Subsequent fragmentation is likely to involve the loss of a chlorine atom, a methyl group, or hydrogen cyanide (HCN).
The presence of the methyl group at the 2-position can influence the fragmentation cascade. A characteristic fragmentation for 2-methylindoles is the loss of a hydrogen atom to form a stable azatropylium-like ion. The chloro-substituent on the benzene ring will also direct fragmentation, potentially through the loss of a chlorine radical or HCl.
Based on the fragmentation of related compounds, the following key fragments are predicted for this compound:
-
m/z 164/166 ([M-H]+): Loss of a hydrogen atom from the molecular ion.
-
m/z 130 ([M-Cl]+): Loss of a chlorine atom from the molecular ion.
-
m/z 129 ([M-HCl]+): Loss of hydrogen chloride.
-
m/z 102: Resulting from the loss of HCN from the [M-Cl]+ fragment.
-
m/z 77: Indicative of a phenyl cation.
Experimental Protocols
The following is a generalized protocol for the analysis of indole derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-80 °C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300 °C at a rate of 10-20 °C/minute.
-
Final hold: 5-10 minutes at 280-300 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
Sample Preparation:
Samples are typically dissolved in a volatile organic solvent such as methanol or ethyl acetate before injection into the GC-MS system.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI fragmentation of this compound.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Chloro-2-methylindole
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Chloro-2-methylindole is essential for its use in further research and development. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established analytical practices for similar halogenated indole derivatives and is intended to serve as a comprehensive resource for method validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Both HPLC-UV and GC-MS are powerful techniques, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely used technique for the routine analysis of small organic molecules. It offers excellent reproducibility and is relatively cost-effective.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it particularly suitable for the analysis of volatile and semi-volatile compounds, and for trace-level quantification in complex matrices.
The following table summarizes the typical performance characteristics of these two analytical methods for the quantification of this compound.
| Performance Characteristic | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated in the user's laboratory to ensure performance.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk material or simple formulations.
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound standard or sample in the mobile phase to achieve a final concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid), for example, in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 280 nm).
Quantification:
A calibration curve is generated by plotting the peak area against the concentration of a series of standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and is ideal for the quantification of this compound at trace levels or in complex sample matrices.
Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all standards and samples to improve accuracy and precision.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 165, 130).
Quantification:
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the standard solutions. The concentration of this compound in the sample is determined using this calibration curve.
Visualizing the Validation Workflow
To ensure that an analytical method is suitable for its intended purpose, a thorough validation process is required. The following diagram illustrates the typical workflow for analytical method validation.
Caption: Workflow for the development, validation, and routine application of an analytical method.
The following diagram illustrates the logical relationship between key validation parameters as defined by international guidelines.
Caption: Interrelationship of key analytical method validation parameters.
Comparative Biological Activities of 5-Chloro-2-methylindole and Its Derivatives: A Guide for Researchers
An objective analysis of the therapeutic potential of 5-chloro-2-methylindole derivatives, focusing on their anticancer and antimicrobial properties. This guide provides a comparative summary of their biological activity, supported by experimental data and detailed methodologies to aid researchers and professionals in drug development.
The indole scaffold is a prominent pharmacophore in medicinal chemistry, and the introduction of a chlorine atom at the 5-position has been shown to significantly enhance the biological activities of these molecules.[1][2] Among these, this compound and its derivatives have emerged as a versatile class of compounds with a broad spectrum of therapeutic potential, particularly in oncology and infectious diseases. This guide presents a comparative study of their biological activities, summarizing key quantitative data and outlining the experimental protocols used for their evaluation.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of 5-chloro-indole have demonstrated significant antiproliferative activity against various cancer cell lines.[1] A primary mechanism of action for many of these compounds is the inhibition of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][3][4] By binding to the ATP-binding site of these kinases, these derivatives can block downstream signaling cascades, leading to the induction of apoptosis and inhibition of tumor growth.[1]
Comparative Antiproliferative and Kinase Inhibitory Activity
The following tables summarize the in vitro anticancer activity of various this compound derivatives from preclinical studies, providing a clear comparison of their potency against different cancer cell lines and molecular targets.
Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives against Various Cancer Cell Lines
| Compound | R Substituent | Mean GI₅₀ (nM)[5] | MCF-7 (Breast) IC₅₀ (nM)[3] | HT-29 (Colon) GI₅₀ (nM)[5] | A-549 (Lung) GI₅₀ (nM)[5] | Panc-1 (Pancreatic) GI₅₀ (nM)[5] | LOX-IMVI (Melanoma) IC₅₀ (µM)[3] |
| 3a | H | 35[3] | >50 | - | - | - | - |
| 3b | p-pyrrolidin-1-yl | - | 32[3] | - | - | - | 1.25[3] |
| 3e | m-piperidin-1-yl | - | - | - | - | - | 0.85[3] |
| 5f | p-2-methyl pyrrolidin-1-yl | 29[5] | 25 | 35 | 28 | 28 | - |
| 5g | p-4-morpholin-1-yl | 31[5] | 28 | 38 | 29 | 29 | - |
| 5d | p-N,N-dimethyl amino | 36[5] | 32 | 42 | 34 | 36 | - |
| Erlotinib (Reference) | - | 33[5] | 40[3] | 36 | 32 | 34 | - |
Table 2: Kinase Inhibitory Activity of 5-Chloro-indole Derivatives
| Compound | R Substituent | EGFR IC₅₀ (nM)[4] | EGFRT790M IC₅₀ (nM)[5] | BRAFV600E IC₅₀ (nM)[4] |
| 3a | H | 89 | - | 67 |
| 3b | p-pyrrolidin-1-yl | 74 | - | 45 |
| 3e | m-piperidin-1-yl | 68 | - | 35 |
| 5f | p-2-methyl pyrrolidin-1-yl | - | 9.5 | - |
| 5g | p-4-morpholin-1-yl | - | 11.9 | - |
| Erlotinib (Reference) | - | 80 | - | 60 |
| Osimertinib (Reference) | - | - | 8 | - |
| Vemurafenib (Reference) | - | - | - | 30 |
Antimicrobial and Antibiofilm Activity
In addition to their anticancer properties, this compound and related chloroindoles have demonstrated significant antimicrobial and antibiofilm activities, particularly against uropathogenic Escherichia coli (UPEC).[6] These compounds have been shown to inhibit bacterial growth, prevent biofilm formation, and interfere with virulence factors such as motility and adhesion.[6]
Table 3: Antimicrobial and Antibiofilm Activity of Chloroindoles
| Compound | MIC against UPEC (µg/ml)[6] | Biofilm Inhibition at 20 µg/ml (%)[6] | MIC against S. aureus (µg/ml)[6] | MIC against A. baumannii (µg/ml)[6] | MIC against C. albicans (µg/ml)[6] |
| 4-chloroindole | 75 | 72 | 50 | 50 | 50 |
| 5-chloroindole | 75 | 66 | 100 | 50 | 100 |
| This compound | 75 | 64 | 100 | 100 | 100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.
EGFR/BRAF Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[1]
-
Assay Setup: In a 96-well plate, combine the kinase (e.g., EGFR or BRAF), a suitable substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes).[1]
-
Detection: Use a detection reagent that produces a luminescent or fluorescent signal in the presence of the remaining ATP (the amount of which is inversely proportional to kinase activity).
-
Signal Measurement: Measure the signal using a plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.[1]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilution: Perform a serial dilution of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: EGFR/BRAF signaling pathway and inhibitor targets.
Caption: Generalized workflow for synthesis and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Group Identification in 5-Chloro-2-methylindole using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 5-Chloro-2-methylindole, juxtaposed with related indole compounds. It is designed to assist researchers in the identification of key functional groups, offering supporting experimental data and detailed protocols.
Performance Comparison: Interpreting the Vibrational Landscape
The introduction of substituents onto the indole ring system significantly influences the vibrational frequencies of its constituent functional groups. By comparing the FTIR spectrum of this compound with that of indole and 2-methylindole, we can discern the electronic effects of the chloro and methyl groups.
Below is a summary of the characteristic infrared absorption peaks for these compounds. The data for indole and 2-methylindole are compiled from publicly available spectral databases and scientific literature, while the data for this compound is based on characteristic group frequencies and available experimental values.
| Functional Group | Vibrational Mode | Indole (cm⁻¹) | 2-Methylindole (cm⁻¹) | This compound (cm⁻¹) | Expected Influence of Substituents |
| N-H | Stretch | 3406[1] | ~3400[2] | 3350[3] | The electron-withdrawing chlorine atom at the 5-position is expected to decrease the electron density of the indole ring, leading to a slight weakening and corresponding shift to a lower wavenumber of the N-H bond. |
| C-H (Aromatic) | Stretch | 3049, 3022[1] | ~3050[2] | ~3050-3100 | Typically observed as a group of weak to medium bands above 3000 cm⁻¹. The substitution pattern can influence the complexity and exact position of these peaks. |
| C-H (Aliphatic) | Stretch | N/A | ~2920[2] | ~2920 | The C-H stretching of the methyl group at the 2-position is expected in this region. |
| C=C (Aromatic) | Stretch | 1616, 1577, 1508, 1456[1] | ~1620[2] | ~1610, 1570, 1490, 1450 | These skeletal vibrations of the aromatic rings are sensitive to substitution. The chloro and methyl groups will likely cause slight shifts in these bands. |
| C-Cl | Stretch | N/A | N/A | ~800-600 | The C-Cl stretching vibration is expected in the fingerprint region and can be a key indicator of the presence of the chloro substituent. |
Analysis:
The most notable shift is observed in the N-H stretching frequency. The peak at 3406 cm⁻¹ in indole shifts to approximately 3400 cm⁻¹ in 2-methylindole, and further down to 3350 cm⁻¹ in this compound.[1][2][3] This downward shift is indicative of the electron-withdrawing nature of the chlorine atom, which weakens the N-H bond.
The presence of a methyl group in 2-methylindole and this compound is confirmed by the appearance of aliphatic C-H stretching vibrations around 2920 cm⁻¹.[2] The aromatic C=C stretching vibrations, characteristic of the indole ring, are expected to be present in all three compounds, with minor shifts in their positions due to the different substitution patterns. The C-Cl stretching frequency for this compound is anticipated in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.
Experimental Protocols
The following is a detailed methodology for obtaining the FTIR spectrum of a solid sample like this compound using the KBr pellet technique.
Objective: To prepare a solid sample for FTIR analysis to identify its functional groups.
Materials:
-
This compound (or other solid analyte)
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample.
-
Weigh approximately 100-200 mg of dry, IR-grade KBr.
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of a pellet die.
-
Level the surface of the powder and place the plunger into the die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good dispersion of the sample in the KBr matrix.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should show absorption bands corresponding to the vibrational modes of the functional groups in the sample.
-
Workflow for Functional Group Identification
The logical process for identifying functional groups in an unknown compound using FTIR spectroscopy is outlined in the following diagram.
Caption: Workflow for FTIR-based functional group identification.
References
A Comparative Guide to Purity Assessment of 5-Chloro-2-methylindole: HPLC-UV vs. GC-FID
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For the compound 5-Chloro-2-methylindole, a key intermediate in the synthesis of various pharmaceutical agents, two common analytical techniques for purity assessment are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). This guide provides a detailed comparison of these two methods, supported by illustrative experimental data and protocols, to aid researchers in selecting the most appropriate technique for their needs.
At a Glance: HPLC-UV vs. GC-FID for this compound Analysis
The choice between HPLC-UV and GC-FID for the purity assessment of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities.[1][2] HPLC is generally suitable for a wider range of compounds, including those that are non-volatile or thermally labile, while GC excels in the analysis of volatile and thermally stable substances.[2][3]
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[2] | Best for volatile and thermally stable compounds.[1] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for non-volatile compounds to increase volatility. |
| Sensitivity | Dependent on the chromophore of the analyte and impurities. | High sensitivity for organic compounds containing carbon-hydrogen bonds.[4] |
| Selectivity | High, can be tuned by altering mobile phase composition and stationary phase. | Very high, especially with capillary columns offering excellent separation efficiency.[1] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent management systems.[4] | Generally lower initial investment.[4] |
| Operating Cost | Can be higher due to the cost of HPLC-grade solvents.[4] | Lower, as it primarily uses inexpensive gases as the mobile phase.[4] |
Illustrative Purity Assessment Data
The following tables present fabricated but realistic data for the purity assessment of a hypothetical batch of this compound using both HPLC-UV and GC-FID.
Table 1: HPLC-UV Purity Analysis of this compound
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 2.54 | Unknown Impurity 1 | 0.15 |
| 2 | 3.78 | This compound | 99.75 |
| 3 | 5.12 | Unknown Impurity 2 | 0.10 |
| Total | 100.00 |
Table 2: GC-FID Purity Analysis of this compound
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 4.21 | Unknown Impurity A | 0.08 |
| 2 | 5.53 | This compound | 99.85 |
| 3 | 6.78 | Unknown Impurity B | 0.07 |
| Total | 100.00 |
Experimental Workflow
The general workflow for the purity assessment of this compound using either HPLC-UV or GC-FID involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: Experimental workflow for purity assessment.
Detailed Experimental Protocols
Below are detailed, hypothetical protocols for the purity assessment of this compound using HPLC-UV and GC-FID.
HPLC-UV Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
GC-FID Method
1. Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
4. Procedure:
-
Condition the GC system until a stable baseline is achieved.
-
Inject the prepared sample solution and record the chromatogram.
-
Identify the peak for this compound by its retention time.
-
Calculate the area percentage of the main peak to determine the purity of the sample.
Conclusion
Both HPLC-UV and GC-FID are powerful techniques for the purity assessment of this compound. HPLC-UV offers versatility for a broader range of potential impurities, including non-volatile and thermally sensitive ones.[2][3] Conversely, GC-FID provides high resolution and sensitivity for volatile impurities and can be a more cost-effective method with faster analysis times in some cases.[1][4] The selection of the optimal method should be based on a thorough understanding of the manufacturing process, the likely impurity profile of this compound, and the specific requirements of the analysis. For comprehensive characterization, employing both techniques can provide complementary information and a more complete purity profile.
References
Comparative Analysis of 5-Chloro-2-methylindole: A Cross-Validation Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the characterization of 5-Chloro-2-methylindole against established reference standards. Designed for researchers, scientists, and drug development professionals, this document outlines key physicochemical properties, detailed experimental protocols for characterization, and a comparative analysis with relevant alternative compounds. All data is presented to facilitate objective evaluation and support advanced research and development initiatives.
Physicochemical Characterization of this compound
This compound is a halogenated indole derivative with significant applications in medicinal chemistry and pharmaceutical research. Its characterization is crucial for ensuring the purity, identity, and quality of the compound for experimental use. High-purity commercial grades (typically ≥98%) serve as practical reference standards for cross-validation.
A summary of the key physicochemical properties for a representative lot of this compound is presented below, alongside typical values for a reference standard.
| Property | Reference Standard Specification | Test Sample (Typical Values) | Analytical Method |
| Molecular Formula | C₉H₈ClN | C₉H₈ClN | Mass Spectrometry |
| Molecular Weight | 165.62 g/mol | 165.62 g/mol | Mass Spectrometry |
| Appearance | Pale orange to pale brown powder | Pale orange crystalline powder | Visual Inspection |
| Melting Point | 113.0-119.0 °C[1] | 114-117 °C | Capillary Melting Point |
| Purity (GC) | ≥97.5%[1] | ≥98.0% | Gas Chromatography |
| Solubility | Soluble in alcohol | Soluble in methanol, ethanol | Solubillity Testing |
| CAS Number | 1075-35-0 | 1075-35-0 | N/A |
Comparative Spectral Analysis
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound. Below is a comparison of expected spectral data from a reference standard with typical experimental results.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Test Sample) | Reference Data (Typical Shifts for 5-chloroindoles) |
| ~8.0 | br s | N-H | 8.0-12.0 ppm |
| ~7.6 | d | Ar-H (H4) | ~7.6 ppm |
| ~7.2 | d | Ar-H (H7) | 7.2-7.4 ppm |
| ~7.1 | dd | Ar-H (H6) | 7.1-7.2 ppm |
| ~6.2 | s | C-H (H3) | ~6.4-6.5 ppm |
| ~2.4 | s | CH₃ | N/A (specific to 2-methyl derivative) |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment (Test Sample) | Reference Data (Typical Indole Vibrations) |
| ~3400 | N-H Stretch | 3400-3500 cm⁻¹ |
| ~3100-3000 | Aromatic C-H Stretch | 3100-3000 cm⁻¹ |
| ~2950-2850 | Aliphatic C-H Stretch | 2960-2850 cm⁻¹ |
| ~1600-1450 | Aromatic C=C Stretch | 1620-1450 cm⁻¹ |
| ~800 | C-Cl Stretch | 850-550 cm⁻¹ |
Mass Spectrometry (GC-MS)
| Parameter | Reference Standard | Test Sample |
| Molecular Ion [M]⁺ | m/z 165 | m/z 165 |
| Major Fragments | Consistent with indole ring fragmentation | Consistent with reference |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample and integrate the peak area to determine purity against a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
Analysis: Process the spectra and assign chemical shifts and coupling constants. Compare the resulting spectra with reference data for 5-chloroindole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Analysis: Compare the retention time and mass spectrum of the sample with that of a reference standard.
Comparative Analysis with Alternative Compounds
This compound is part of a broader class of indole derivatives investigated for various therapeutic applications, including their roles as serotonin receptor modulators and anti-inflammatory agents.[2] Below is a comparison with other relevant indole-based compounds.
| Compound | Key Features | Primary Applications |
| This compound | Halogenated indole with a methyl group at the 2-position. | Precursor in the synthesis of compounds with anti-cancer and anti-inflammatory properties.[3] Investigated for neurological research. |
| Indomethacin | An indole-3-acetic acid derivative. | A well-established non-steroidal anti-inflammatory drug (NSAID).[2] |
| Serotonin (5-Hydroxytryptamine) | A naturally occurring indoleamine neurotransmitter. | The endogenous ligand for serotonin receptors, serving as a benchmark in neurological studies.[2] |
| 5-Bromo-DMT | A brominated tryptamine derivative. | A psychoactive compound used in neuroscience research to study serotonin receptor function. |
| Melatonin | An N-acetylated, 5-methoxylated tryptamine. | A neurohormone regulating sleep-wake cycles, with antioxidant and anti-inflammatory properties. |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for compound characterization and the logical relationship for cross-validation.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship for the cross-validation of a test sample against a reference standard.
References
A Comparative Guide to the Synthetic Routes of 5-Chloro-2-methylindole
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted indoles is a critical task. The 5-chloro-2-methylindole scaffold is a key building block in numerous pharmacologically active compounds. This guide provides a comparative overview of various synthetic routes to this compound, evaluating them based on yield, reaction conditions, and starting material accessibility.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway to this compound depends on several factors, including desired scale, available starting materials, and tolerance for specific reaction conditions. Below is a summary of key quantitative data for prominent synthetic methods.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Reaction Time | Temperature | Yield (%) |
| Fischer Indole Synthesis | 4-Chlorophenylhydrazine, Acetone | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | 2-8 hours | 80-150°C | 70-85% (estimated) |
| Leimgruber-Batcho Synthesis | 4-Chloro-2-nitrotoluene | DMFDMA, Pyrrolidine; Reductant (e.g., Raney Ni/H₂, Fe/HOAc) | 10-16 hours | 50-130°C | 92% (for analogous one-pot) |
| Bischler-Möhlau Synthesis | 4-Chloroaniline, α-Chloroacetone | Excess 4-chloroaniline, heat | Several hours | High (often >180°C) | Low to Moderate |
| Larock Indole Synthesis | 2-Bromo-4-chloroaniline, Propyne | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand | 12-24 hours | 60-110°C | High (often >80%) |
| Reissert Indole Synthesis | 4-Chloro-2-nitrotoluene | Diethyl oxalate, NaOEt; Reductant (e.g., Zn/HOAc) | Multi-step | 25-100°C | Moderate |
| Hegedus Indole Synthesis | 2-Allyl-4-chloroaniline | Pd(II) catalyst (e.g., PdCl₂(MeCN)₂) | 2-24 hours | 25-100°C | Good to High |
| Reductive Cyclization | 5-Chloro-2-nitrophenylacetone | Fe(CO)₅ or CpFe(CO)₂ dimer, CO | 5 hours | 120°C | 94% |
Overview of Synthetic Strategies
The synthesis of this compound can be approached through various classical and modern synthetic methodologies. The Fischer indole synthesis remains a widely used and versatile method for indole formation. For industrial applications, the Leimgruber-Batcho synthesis offers a high-yielding alternative. Modern palladium-catalyzed cross-coupling reactions, such as the Larock and Hegedus syntheses, provide milder and often highly efficient routes to substituted indoles. The Bischler-Möhlau synthesis, while historically significant, is often hampered by harsh conditions and lower yields. The Reissert synthesis offers a pathway from o-nitrotoluenes, and a specific reductive cyclization of a pre-formed precursor has been shown to be highly effective.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Fischer Indole Synthesis
This method involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with acetone.
Reaction Scheme: (4-chlorophenyl)hydrazine + Acetone --(Acid Catalyst)--> 5-chloro-2-methyl-1H-indole + NH₃ + H₂O
Experimental Protocol:
-
Hydrazone Formation (optional, can be in situ): In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a slight excess of acetone (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: To the hydrazone mixture, add a catalytic amount of a strong acid such as concentrated sulfuric acid or polyphosphoric acid.
-
Reaction: Heat the mixture to reflux (80-120 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Leimgruber-Batcho Indole Synthesis
This two-step synthesis begins with the formation of an enamine from 4-chloro-2-nitrotoluene, followed by reductive cyclization. A one-pot modification of this reaction has been shown to be highly efficient for substituted indoles.
Reaction Scheme:
-
4-chloro-2-nitrotoluene + DMFDMA/pyrrolidine --> N,N-dimethyl-1-(4-chloro-2-nitrophenyl)ethen-1-amine
-
N,N-dimethyl-1-(4-chloro-2-nitrophenyl)ethen-1-amine --(Reduction)--> 5-chloro-2-methyl-1H-indole
Experimental Protocol (One-Pot Variation):
-
Reaction Setup: In a reaction vessel, combine 4-chloro-2-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like dioxane.
-
Enamine Formation: Heat the mixture to promote the formation of the enamine intermediate.
-
Reductive Cyclization: After enamine formation, introduce a reducing agent such as Raney nickel and a hydrogen source (e.g., hydrazine or a hydrogen atmosphere) or iron powder in acetic acid.
-
Reaction: Continue heating until the cyclization is complete, as monitored by TLC. A study on a similar substrate showed a total reaction time of 10 hours with a yield of 36% in DMF, which was optimized to 92% in dioxane.
-
Work-up and Purification: Filter the catalyst and wash with a suitable solvent (e.g., dichloromethane or acetone). The filtrate is then concentrated, and the product is purified by standard methods such as column chromatography.
Reductive Cyclization of 5-Chloro-2-nitrophenylacetone
This specific route has been reported with a very high yield and utilizes carbon monoxide as a reductant in the presence of an iron catalyst.
Reaction Scheme: 5-chloro-2-nitrophenylacetone --(CpFe(CO)₂ dimer, CO)--> this compound
Experimental Protocol:
-
Reaction Setup: In a stainless steel autoclave, charge 5-chloro-2-nitrophenylacetone (1.0 eq), a catalytic amount of cyclopentadienyliron dicarbonyl dimer (4 mol%), and toluene as the solvent.
-
Reaction: Purge the autoclave with nitrogen. Pressurize with carbon monoxide to 30 kgf/cm². Heat the mixture to 120 °C and stir for 5 hours.
-
Work-up: Cool the reactor to room temperature and vent the carbon monoxide.
-
Purification: The reaction mixture is concentrated and purified by silica gel column chromatography to yield this compound. A reported yield for this specific transformation is 94.0%.
Conclusion
The synthesis of this compound can be accomplished through a variety of methods, each with its own advantages and disadvantages. The Fischer indole synthesis is a robust and well-established method suitable for laboratory scale. For larger scale and high-yielding preparations, the Leimgruber-Batcho synthesis , particularly in a one-pot format, and the specific reductive cyclization of 5-chloro-2-nitrophenylacetone are excellent choices. Modern palladium-catalyzed methods like the Larock and Hegedus syntheses offer mild conditions and high efficiency, especially when functional group tolerance is a priority. The choice of the most appropriate route will ultimately be guided by the specific requirements of the research or development project.
A Comparative Guide to the Regiochemistry of Reactions Involving 5-Chloro-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regiochemical outcomes of common synthetic reactions involving 5-chloro-2-methylindole. Understanding the selectivity of these reactions is crucial for the efficient design and synthesis of novel indole-based compounds with potential therapeutic applications. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to support your research and development efforts.
Electrophilic Substitution at the C3 Position
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution.[1] For this compound, this regioselectivity is generally maintained, leading to the formation of 3-substituted products. Below is a comparison of three common electrophilic substitution reactions: the Vilsmeier-Haack reaction, the Friedel-Crafts acylation, and the Mannich reaction.
Data Presentation: Electrophilic Substitution Reactions
| Reaction | Reagents | Product | Typical Yield (%) | Regioselectivity |
| Vilsmeier-Haack | POCl₃, DMF | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | ~90 | Exclusive to C3 |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., Et₂AlCl) | 3-Acyl-5-chloro-2-methyl-1H-indole | High | Selective to C3 |
| Mannich Reaction | Formaldehyde, Secondary amine, Acetic acid | 3-(Aminomethyl)-5-chloro-2-methyl-1H-indole | 70-96 | Predominantly C3 |
Experimental Protocols
Vilsmeier-Haack Formylation of this compound
This protocol is adapted from the formylation of the closely related 5-chloro-1H-indole.[2]
-
Reagent Preparation: In a round-bottom flask, cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise while stirring, maintaining the temperature below 5°C to form the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Work-up: After the reaction is complete, pour the mixture into ice water and neutralize with a saturated sodium carbonate solution. The product, 5-chloro-2-methyl-1H-indole-3-carbaldehyde, will precipitate and can be collected by filtration.[2]
Friedel-Crafts Acylation of this compound
This general method is applicable to a wide range of indoles without the need for N-H protection.[3]
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Addition of Lewis Acid: Cool the solution to 0°C and add diethylaluminum chloride (Et₂AlCl) (1.2 equivalents) dropwise.
-
Acylation: Add the desired acyl chloride (1.1 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Quench the reaction with a dilute aqueous HCl solution and extract the product with CH₂Cl₂.
Mannich Reaction of this compound
This protocol is based on the synthesis of gramine and its derivatives.[4]
-
Reaction Mixture: In a suitable solvent such as ethanol, combine this compound (1.0 equivalent), formaldehyde (as an aqueous solution or paraformaldehyde), and a secondary amine (e.g., dimethylamine) (1.0-1.5 equivalents).
-
Catalysis: Add a catalytic amount of acetic acid.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up: The product, a 3-(aminomethyl)-5-chloro-2-methyl-1H-indole (a gramine derivative), can be isolated by standard extraction and purification techniques.
Reaction Pathway Visualization
N-Alkylation of this compound
Alkylation of the indole nitrogen (N1 position) is another important functionalization reaction. The regioselectivity between N-alkylation and C3-alkylation can be controlled by the reaction conditions. Generally, the use of a strong base in a polar aprotic solvent favors the formation of the N-alkylated product.
Data Presentation: N-Alkylation Reaction
| Base | Solvent | Alkylating Agent | Product | Typical Yield (%) |
| NaH | DMF/THF | Alkyl halide | 1-Alkyl-5-chloro-2-methylindole | Good to High |
| K₂CO₃ | DMF | Alkyl halide | 1-Alkyl-5-chloro-2-methylindole | Moderate to Good |
Experimental Protocol
General Procedure for N-Alkylation
-
Deprotonation: Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or THF under an inert atmosphere. Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH) (1.1-1.2 equivalents), portion-wise.
-
Alkylation: After the evolution of hydrogen gas ceases, add the alkylating agent (e.g., an alkyl halide) (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with heating, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Experimental Workflow
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C5 position of this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkyl substituents at the C5 position. The regioselectivity is dictated by the position of the halide on the indole ring.
Logical Relationship of Cross-Coupling Reactions
This guide provides a foundational understanding of the regiochemistry of key reactions involving this compound. For novel research, optimization of the provided general protocols for this specific substrate is recommended.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methylindole: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for hazardous materials is non-negotiable. 5-Chloro-2-methylindole, as a halogenated organic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] It must be managed as regulated hazardous chemical waste from the moment it is generated.[1][2]
Hazard Profile and Safety Considerations
While a complete safety data sheet (SDS) may vary by supplier, the hazard profile for this compound necessitates cautious handling. The information below is compiled from supplier data and analysis of structurally similar compounds.[1] Always handle this compound with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[1][3]
| Hazard Classification | Description | Citation |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Acute Toxicity | Potentially harmful if swallowed. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child based on similar compounds. | [1] |
| Aquatic Toxicity | Harmful or very toxic to aquatic life with long-lasting effects. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for collecting, storing, and disposing of waste containing this compound.
Step 1: Waste Segregation
Proper segregation is the most critical first step to ensure safe and cost-effective disposal.[4]
-
Halogenated vs. Non-Halogenated: Collect waste containing this compound in a dedicated container for halogenated organic waste .[1][5] Do not mix with non-halogenated organic solvents.[4][6] Mixing these waste streams can lead to complex and more expensive disposal processes.[4][6]
-
Incompatibles: Keep this waste stream separate from acids, bases, strong oxidizing agents, and other reactive chemicals to prevent violent reactions.[7][8]
Step 2: Containerization
The integrity of the waste container is paramount to preventing leaks and ensuring safety.
-
Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or bottle, with a secure, leak-proof screw cap.[4][7]
-
Condition: Ensure the container is in good condition, with no cracks or leaks.[9]
-
Headroom: Do not fill the container beyond 90% capacity, leaving at least one inch of headroom to allow for expansion.[7]
-
Closure: Keep the container tightly closed at all times, except when adding waste.[2][9]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" Tag: As soon as the first drop of waste is added, label the container with your institution's official hazardous waste tag.[6]
-
Identify Contents: Clearly write the full chemical name, "this compound," and list any other components in the waste mixture.[10] Indicate that it is "Halogenated Organic Waste."[5]
-
Hazard Pictograms: Include the relevant hazard pictograms (e.g., irritant, health hazard).[10]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Location: The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[2][7]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[9][11]
-
Inspections: Conduct weekly inspections of the SAA to check for container leakage or deterioration.[7]
-
Accumulation Limits: Be aware of institutional and regulatory limits for waste accumulation (e.g., a maximum of 55 gallons of hazardous waste).[2][11]
Step 5: Disposal Request and Pickup
Disposal must be handled by trained professionals.
-
Contact EHS: Once the container is full or approaching its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste to a central collection facility; this must be done by EHS staff.[11] The material will then be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[1][12]
Step 6: Spill and Decontamination Procedures
Immediate and correct response to spills is crucial.
-
Spill Cleanup: For small spills, use an inert absorbent material like vermiculite or sand.[4] Carefully sweep up the absorbed material, place it in a sealed, labeled container, and manage it as hazardous waste.[3][4]
-
Contaminated Materials: All materials used for spill cleanup (gloves, absorbent pads, etc.) must also be disposed of as hazardous waste.[9]
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate must be collected and disposed of as liquid halogenated hazardous waste.[4][13] After rinsing, deface the original label and dispose of the empty container according to institutional guidelines.[4][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling 5-Chloro-2-methylindole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Chloro-2-methylindole are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its use, from initial handling to final disposal, ensuring minimal risk and compliance with regulatory standards.
Hazard Profile and Classification:
Table 1: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The minimum required PPE is outlined below.
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] | To protect eyes from dust particles and splashes of solutions containing the compound.[2] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Inspect for tears or holes before each use.[2] | To prevent skin contact and absorption.[2] |
| Body Protection | A long-sleeved laboratory coat. An additional chemical-resistant apron is recommended when handling larger quantities.[2] | To protect skin and clothing from spills and contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosolization is possible.[2] | To prevent inhalation of fine dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. All necessary equipment, including the correct PPE, should be readily accessible. An eyewash station and safety shower must be nearby and operational.[2][3]
-
Personal Protective Equipment: Don all required PPE as specified in Table 2 before handling the chemical.
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[3]
-
Clean all contaminated surfaces.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan: Waste Management
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Place all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a designated, clearly labeled liquid hazardous waste container for halogenated organic compounds.[5]
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration, the date, and the relevant hazard pictograms.
-
Disposal Request: Once the waste container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction plant.[4]
Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
